4-Ethylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXOPDYGQCZFO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9O3S- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethylbenzenesulfonate: Chemical Architecture and Strategic Salt Selection
[1]
Part 1: Core Directive & Executive Summary
This compound (CAS 98-69-1 for the acid) is an aromatic sulfonate counterion used in pharmaceutical salt selection to modulate the physicochemical properties—specifically solubility, crystallinity, and stability—of basic active pharmaceutical ingredients (APIs).[1]
Critical Nomenclature Distinction: Researchers must distinguish this compound from "Esylate."
-
Esylate: Refers to the salt of ethanesulfonic acid (
).[1] -
This compound: Refers to the salt of 4-ethylbenzenesulfonic acid (
).[1][2][3] It is structurally analogous to a Tosylate (4-methylbenzenesulfonate) but possesses a larger, more lipophilic ethyl group at the para position.[1]
This guide explores this compound as a "designer counterion"—a strategic alternative when standard besylate or tosylate salts fail to yield optimal polymorphs.[1]
Part 2: Chemical Structure & Physicochemical Properties[1][4]
Molecular Architecture
The structure consists of a benzene ring substituted at the 1-position with a sulfonic acid group and at the 4-position (para) with an ethyl group.[1] This ethyl substituent introduces increased steric bulk and lipophilicity compared to the methyl group of a tosylate.[1]
Graphviz Diagram 1: Chemical Structure & Resonance
Key Physicochemical Data
The following data synthesizes experimental and predicted values for the free acid (4-ethylbenzenesulfonic acid).
| Property | Value | Context/Significance |
| Molecular Formula | Anion is | |
| Molecular Weight | 186.23 g/mol | Heavier than Tosylic acid (172.20 g/mol ).[1][2][3][4][5][6] |
| pKa | -0.45 ± 0.50 (Predicted) | Strong acid; ensures complete protonation of basic drugs.[1] |
| Density | 1.229 g/mL (at 25°C) | Relevant for solid-state handling.[1][3][5] |
| Refractive Index | 1.5331 | Useful for identity verification.[1] |
| Physical State | Solid (hygroscopic) | Usually handled as a hydrate or in solution.[1] |
| Solubility | High (Water, Ethanol) | Facilitates salt formation in polar solvents. |
Part 3: Synthesis & Manufacturing Protocols
Synthesis of 4-Ethylbenzenesulfonic Acid
The industrial preparation involves the direct sulfonation of ethylbenzene.[1][5][7] This is an electrophilic aromatic substitution reaction.[1][8]
Reaction Scheme:
Impurity Control: The reaction may produce ortho- and meta- isomers.[1] The para isomer is favored due to the steric hindrance of the ethyl group, but purification is required.
-
Purification Strategy: The crude acid is often purified via its aniline salt , which crystallizes selectively, or through recrystallization from water/HCl.
Laboratory Protocol: Preparation of Drug-4-Ethylbenzenesulfonate Salt
This protocol describes the conversion of a basic drug (Free Base) into its this compound salt.[1]
Reagents:
-
API Free Base (1.0 eq)[1]
-
4-Ethylbenzenesulfonic acid (1.05 eq) (Commercial grade >95%)[1]
-
Solvent: Ethanol/Isopropyl Acetate (typical screening solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of API Free Base in 10 mL of Ethanol at 40°C. Ensure complete dissolution.
-
Acid Addition: Prepare a solution of 4-ethylbenzenesulfonic acid (1.05 equivalents) in 2 mL of Ethanol. Add this slowly to the API solution while stirring.
-
Nucleation: Cool the mixture to room temperature (20-25°C) over 2 hours.
-
Observation: If precipitation does not occur, scratch the vessel walls or add an antisolvent (e.g., n-Heptane or Isopropyl Acetate) until turbidity persists.
-
-
Crystallization: Age the slurry for 12–24 hours to allow for Ostwald ripening and polymorph equilibration.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold Isopropyl Acetate (2 x 5 mL).[1]
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Analysis: Verify salt formation via 1H-NMR (shift in chemical environment of protons near the basic nitrogen) and DSC (distinct melting point vs. free base).
Part 4: Strategic Utility in Drug Development
Why choose this compound over the more common Tosylate?
-
Crystal Packing & Polymorphism: The ethyl group is bulkier than the methyl group of a tosylate.[1] This changes the lattice energy and packing efficiency.[1] If a tosylate salt yields a solvate or an amorphous solid, the this compound may facilitate a stable anhydrous crystalline form due to different steric interlocking.
-
Lipophilicity Tuning: The additional methylene unit (
) increases the lipophilicity of the counterion.[1] This can subtly modulate the dissolution rate of the salt, potentially extending release profiles compared to the more soluble mesylate or tosylate. -
Melting Point Modulation: Generally, lower symmetry (ethyl vs methyl) can lower the melting point, which is useful if the tosylate has an unmanageably high melting point that complicates processing (e.g., >250°C).
Graphviz Diagram 2: Salt Selection Decision Tree
Part 5: Safety & Genotoxicity (GTI)[1]
A critical consideration for all sulfonate salts is the potential formation of Alkyl Sulfonate Esters , which are potent genotoxic impurities (GTIs).
The Hazard Mechanism
If 4-ethylbenzenesulfonic acid is exposed to alcohols (methanol, ethanol, isopropanol) during synthesis or processing, it can undergo esterification to form Ethyl this compound .
-
Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfur atom (or alkylation of the sulfonate), creating a strong alkylating agent.
-
Toxicity: Like Ethyl Methanesulfonate (EMS) and Ethyl Tosylate, this ester can alkylate DNA (specifically the N7 position of guanine), leading to mutagenesis.
Control Strategy
-
Avoid Alcohols: Use non-alcoholic solvents (e.g., Acetone, Ethyl Acetate, Water) for the final salt formation step if possible.
-
Purge Limits: If alcohols are required, ensure rigorous drying to remove residual solvent, minimizing the timeframe for ester formation.
-
Monitoring: Develop a GC-MS or LC-MS method to detect Ethyl this compound at ppm levels (Threshold of Toxicological Concern, TTC, is typically 1.5 µ g/day ).
Graphviz Diagram 3: Genotoxic Impurity Formation
References
-
PubChem. (2025).[1][6] 4-Ethylbenzenesulfonic acid (CAS 98-69-1).[1][2][3][4][5][9] National Library of Medicine.[1] [Link][1]
-
Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. [Link]
- Teasdale, A., & Elder, D. (2010). Analytical methods for the detection of genotoxic impurities. Trends in Analytical Chemistry.
Sources
- 1. Nintedanib esylate | C33H39N5O7S | CID 135476717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylbenzenesulfonic acid price,buy 4-Ethylbenzenesulfonic acid - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Ethylbenzenesulfonic acid CAS#: 98-69-1 [m.chemicalbook.com]
- 6. PubChemLite - 4-ethylbenzenesulfonic acid (C8H10O3S) [pubchemlite.lcsb.uni.lu]
- 7. sodium;this compound | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Sodium 4-Ethylbenzenesulfonate in Water Versus Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of sodium 4-ethylbenzenesulfonate, a compound of significant interest in various research and industrial applications, including its use as a surfactant and in drug delivery systems.[1] The document delves into the theoretical principles governing its solubility in aqueous and organic media, presents available quantitative data, and offers a detailed experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this versatile organic salt.
Introduction: The Molecular Profile of Sodium this compound
Sodium this compound is an organic salt with the chemical formula C₈H₉NaO₃S.[1] Its molecular structure, comprising a hydrophobic ethylbenzene moiety and a hydrophilic sulfonate group, imparts amphiphilic properties, making it an effective surfactant.[1] Understanding the solubility of this compound is paramount for its application in diverse fields, as it dictates its behavior in different solvent systems, which is critical for formulation development, reaction chemistry, and biological applications.
The core of its solubility characteristics lies in its ionic nature. In the solid state, it exists as a crystalline lattice of sodium cations (Na⁺) and this compound anions (CH₃CH₂C₆H₄SO₃⁻). The dissolution process involves the disruption of this lattice and the solvation of the individual ions by solvent molecules. The efficiency of this process is a delicate balance of intermolecular forces, which will be explored in the subsequent sections.
Aqueous Solubility: A Tale of Strong Ion-Dipole Interactions
Sodium this compound exhibits high solubility in water. At 25°C, its solubility is approximately 120 g/L.[1] This high solubility is attributed to the strong ion-dipole interactions between the ions of the salt and the polar water molecules.
The dissolution mechanism in water can be visualized as follows:
-
Disruption of the Ionic Lattice: Energy is required to overcome the electrostatic forces holding the sodium and this compound ions together in the crystal lattice.
-
Solvation of Ions: The polar water molecules orient themselves around the ions. The partially negative oxygen atoms of water molecules are attracted to the positive sodium ions, while the partially positive hydrogen atoms are attracted to the negatively charged oxygen atoms of the sulfonate group. This process, known as hydration, releases a significant amount of energy.
The favorable energy released during hydration compensates for the energy required to break the ionic lattice, leading to a high degree of dissolution.
Caption: Dissolution of Sodium this compound in Water.
Solubility in Organic Solvents: A Spectrum of Miscibility
The solubility of sodium this compound in organic solvents is highly dependent on the polarity of the solvent. The guiding principle is "like dissolves like," meaning that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
Polar Protic Solvents
Polar protic solvents, such as ethanol and methanol, have a hydroxyl group (-OH) that can engage in hydrogen bonding and have a significant dipole moment.
-
Ethanol: The solubility of sodium this compound in ethanol is significantly lower than in water, at approximately 45 g/L.[1] While ethanol is polar, its dielectric constant is lower than that of water, which reduces its ability to effectively shield the ions from each other and overcome the lattice energy of the salt.
Polar Aprotic Solvents
Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), have large dipole moments but lack an O-H or N-H bond for hydrogen bonding. These solvents are generally good at solvating cations but less effective at solvating anions compared to protic solvents. The solubility of sodium this compound in these solvents is expected to be moderate, but likely lower than in water or methanol.
Nonpolar Solvents
Nonpolar solvents, such as hexane and toluene, have low dielectric constants and primarily engage in weak van der Waals forces. Due to the high polarity and ionic nature of sodium this compound, it is expected to have very low to negligible solubility in these solvents. The weak solvent-solute interactions are insufficient to overcome the strong electrostatic forces within the ionic lattice.
Solubility Data Summary
| Solvent | Type | Dielectric Constant (approx.) | Solubility of Sodium this compound |
| Water | Polar Protic | 80.1 | ~120 g/L at 25°C[1] |
| Ethanol | Polar Protic | 24.5 | 45 g/L[1] |
| Methanol | Polar Protic | 32.7 | Expected to be between that of water and ethanol |
| DMSO | Polar Aprotic | 46.7 | Moderate (qualitative) |
| DMF | Polar Aprotic | 38.3 | Moderate (qualitative) |
| Acetone | Polar Aprotic | 20.7 | Low to Moderate (qualitative) |
| Hexane | Nonpolar | 1.88 | Very Low / Insoluble (qualitative) |
| Toluene | Nonpolar | 2.38 | Very Low / Insoluble (qualitative) |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the gravimetric method for determining the solubility of sodium this compound in a given solvent. This method is straightforward and relies on accurately measuring the mass of the dissolved solute in a saturated solution.
Materials and Equipment
-
Sodium this compound (analytical grade)
-
Solvent of interest (e.g., water, ethanol)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dishes
-
Drying oven
Experimental Workflow
Caption: Experimental Workflow for Solubility Determination.
Detailed Procedure
-
Preparation of the Saturated Solution:
-
Add an excess amount of sodium this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the flask to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.
-
-
Sample Withdrawal and Filtration:
-
Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a pre-calibrated pipette.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm pore size) to remove any suspended microcrystals. The filter should be compatible with the solvent being used.
-
-
Gravimetric Analysis:
-
Transfer the filtered solution to a pre-weighed, dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.
-
Once the residue is completely dry, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
Calculation of Solubility
The solubility can be calculated as follows:
-
Mass of the evaporating dish: M₁
-
Mass of the evaporating dish + filtered solution: M₂
-
Mass of the evaporating dish + dry solute: M₃
-
Mass of the dissolved solute: M_solute = M₃ - M₁
-
Mass of the solvent: M_solvent = M₂ - M₃
-
Volume of the filtered solution: V_solution (e.g., 10.00 mL)
Solubility (g/L) = (M_solute / V_solution) * 1000
Solubility ( g/100 g solvent) = (M_solute / M_solvent) * 100
Conclusion: A Guide for Practical Application
The solubility of sodium this compound is a critical parameter that dictates its utility in various scientific and industrial contexts. Its high aqueous solubility, driven by strong ion-dipole interactions, contrasts with its more limited and variable solubility in organic solvents, which is primarily governed by solvent polarity. This guide provides a theoretical framework, quantitative data where available, and a robust experimental protocol to aid researchers in effectively utilizing this compound. The principles and methodologies outlined herein serve as a valuable resource for formulation scientists, medicinal chemists, and researchers in the field of material science.
References
-
sodium;this compound - Benchchem.
-
Sodium this compound | C8H9NaO3S | CID 23675352 - PubChem.
-
Explain any four factors which affect the solubility of ionic compounds. - Vedantu.
-
Solubility - Wikipedia.
-
Determination of Solubility by Gravimetric Method.
-
Gravimetric Analysis - Wired Chemist.
Sources
difference between 4-ethylbenzenesulfonate and p-toluenesulfonate
Topic: Comparative Technical Analysis: 4-Ethylbenzenesulfonate vs. p-Toluenesulfonate in Pharmaceutical Development Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Strategic Salt Selection Interface
In the landscape of pharmaceutical salt selection, p-toluenesulfonate (Tosylate) is a Class 1 counterion, ubiquitous due to its strong acidity (
This guide provides a technical dissection of these two counterions, moving beyond basic properties to address the critical genotoxicity risks (GTIs) associated with their alkyl ester derivatives, analytical differentiation strategies, and the decision-making framework for their deployment in drug development.
Part 1: Physicochemical & Structural Divergence
The fundamental difference lies in the alkyl substituent at the para position of the benzene ring. This seemingly minor modification (
Comparative Properties Table
| Feature | p-Toluenesulfonate (Tosylate) | This compound (EBS) |
| Structure | ||
| Molecular Weight (Anion) | 171.19 g/mol | 185.22 g/mol |
| Lipophilicity (LogP) | Lower (More polar) | Higher (Increased lipophilicity) |
| Lattice Energy | High (Rigid packing) | Moderate (Ethyl group flexibility) |
| Water Solubility (Salt) | Generally Higher | Generally Lower (Modulates dissolution) |
| Common Abbreviation | pTS / Tosylate | EBS / Esylate (Note: Esylate strictly refers to ethanesulfonate, but EBS is often colloquially grouped here; precise nomenclature is critical).[1] |
Crystal Engineering Implications
-
Packing Efficiency: The methyl group in Tosylate is rigid, often facilitating tight
- stacking and high melting points. The ethyl group in EBS introduces rotational freedom (conformational flexibility), which can disrupt crystal packing. This is strategically used to lower the melting point of a salt to improve solubility or to generate a new polymorph when the Tosylate form is prone to solvation or polymorphism issues. -
Solubility Modulation: EBS is frequently employed when a Tosylate salt is too soluble (causing hygroscopicity issues) or when a slight increase in lipophilicity is required to improve membrane permeability of the ion-pair during early dissolution phases.
Part 2: The Genotoxicity Nexus (Risk Assessment)
The most critical safety consideration for both counterions is the formation of Potential Genotoxic Impurities (PGIs) . Both sulfonic acids can react with residual alcohol solvents (Methanol, Ethanol) used during synthesis or purification to form alkyl sulfonate esters.
Regulatory Status: These esters are potent alkylating agents. They fall under the "Cohort of Concern" in ICH M7 guidelines, requiring strict control to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.
Mechanism of Formation
The reaction is an acid-catalyzed esterification. The risk is highest during the final salt-forming step if alcohols are present and heat is applied (e.g., reflux or drying).
Caption: Mechanism of alkyl sulfonate ester formation. Both pTSA and EBSA follow this pathway, generating Methyl/Ethyl Tosylate or Methyl/Ethyl this compound, respectively.
Comparative Risk Profile
-
Tosylate Risks:
-
Reaction with Methanol: Forms Methyl p-toluenesulfonate (MeOTS) .
-
Reaction with Ethanol:[2] Forms Ethyl p-toluenesulfonate (EtOTS) .
-
-
EBS Risks:
-
Reaction with Methanol: Forms Methyl this compound .
-
Reaction with Ethanol:[2] Forms Ethyl this compound .
-
Key Insight: While MeOTS and EtOTS are standard targets in GTI screening panels, the EBS analogs are "non-standard" impurities. If you switch from Tosylate to EBS, you must develop and validate a new analytical method for the specific EBS esters. You cannot rely on a generic "sulfonate ester" screen.
Part 3: Analytical Methodologies
Detecting these impurities at ppm levels (often <10 ppm relative to API) requires high-sensitivity techniques.
Mass Spectrometry Differentiation
Because the alkyl esters of EBS are 14 Da (one
-
Target Ions (Example for Methyl Esters):
-
Methyl Tosylate: Precursor
Product ions characteristic of the tropylium ion or sulfonyl moiety. -
Methyl this compound: Precursor
Shifted product ions.
-
Recommended Protocol: GC-MS vs. LC-MS/MS
| Parameter | GC-MS (Headspace/Direct) | LC-MS/MS (Electrospray) |
| Suitability | Excellent for volatile esters (Methyl/Ethyl). | Preferred for heavier/less volatile esters or thermally unstable APIs. |
| Derivatization | Not required. | Not required. |
| Sensitivity | High (SIM mode). | Ultra-High (MRM mode). |
| Matrix Effect | Low (Headspace avoids API matrix). | High (Requires careful separation of API peak). |
Protocol Highlight (GC-MS Headspace):
-
Sample Prep: Dissolve API in high-boiling solvent (DMSO/DMAc).
-
Equilibrium: Heat to 80°C for 30 mins to drive volatile esters into headspace.
-
Separation: Use a mid-polarity column (e.g., DB-624 or VF-624ms) to separate the ester from residual solvents.
-
Detection: SIM mode monitoring molecular ion and base peak (e.g.,
91 for tropylium).
Part 4: Strategic Salt Selection Framework
When should a researcher choose this compound over the standard p-Toluenesulfonate?
Caption: Decision matrix for selecting EBS over Tosylate. EBS is primarily a problem-solving alternative for physicochemical or intellectual property hurdles.
Conclusion: this compound is not merely a generic alternative to p-Toluenesulfonate; it is a tool for fine-tuning the lipophilicity and solid-state properties of a drug substance. However, its use necessitates a bespoke control strategy for its specific alkyl ester impurities, ensuring that the "solution" to a solubility problem does not introduce an unmonitored genotoxicity risk.
References
-
Elder, D. P., et al. (2009). "Genotoxic Impurities: Part 2. Toxicology and Risk Assessment of Potential Genotoxic Impurities in Pharmaceutical Development." Journal of Pharmaceutical Sciences. Link
-
Teasdale, A. (2010). "Genotoxic Impurities: Strategies for Identification and Control." Wiley Series in Drug Discovery and Development. Link
-
Grosse, S., et al. (2016).[2] "Accurate and Reliable Quantitation of p-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV." ThermoFisher Application Note. Link
-
ICH M7(R1) . (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. Link
-
Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. Link
Sources
Technical Guide: 4-Ethylbenzenesulfonic Acid – Acidity, pKa, and Physicochemical Characterization
Executive Summary
4-Ethylbenzenesulfonic acid (EBSA) (CAS: 98-69-1) is a para-substituted aromatic sulfonic acid primarily utilized as a strong acid catalyst in organic synthesis and a counter-ion in pharmaceutical salt formation.[1][2][3] Structurally analogous to p-toluenesulfonic acid (pTsOH), EBSA exhibits comparable strong acidity, with its physicochemical behavior governed by the electron-donating nature of the ethyl substituent.
This guide provides a rigorous analysis of the acidity (pKa) of EBSA, distinguishing between aqueous dissociation (where it behaves as a strong acid) and non-aqueous behavior (critical for catalysis). It synthesizes theoretical predictions with experimental benchmarks from structurally related alkylbenzenesulfonic acids.
Fundamental Chemical Properties & Electronic Structure[4]
Structural Analysis
The acidity of EBSA stems from the sulfonic acid group (
-
Sulfonic Group: The
group is strongly electron-withdrawing. Upon deprotonation, the negative charge is delocalized over the three oxygen atoms, providing high stability to the conjugate base (sulfonate anion). -
Ethyl Substituent: The ethyl group is an electron-donating group (EDG). According to the Hammett equation, EDGs destabilize the conjugate base (anion) slightly compared to a hydrogen substituent, theoretically making EBSA slightly weaker than benzenesulfonic acid but very similar to pTsOH.
Hammett Prediction
The Hammett equation allows us to estimate the pKa shift relative to benzenesulfonic acid (
- (Ethyl): -0.15
- (Methyl): -0.17[4]
- (Sulfonic acid ionization): Positive (ionization is favored by electron-withdrawing groups).
Since the
Visualizing Resonance Stabilization
The following diagram illustrates the resonance stabilization of the sulfonate anion, which is the primary driver of EBSA's high acidity.
Figure 1: Resonance stabilization mechanism of the 4-ethylbenzenesulfonate anion.
Acidity and pKa Values
The "True" pKa vs. Apparent pKa
Assigning a single pKa value to strong acids like EBSA is complex because they are fully dissociated in water (Leveling Effect). Therefore, values often vary based on the solvent system or theoretical method used.[5]
| Condition / Method | pKa Value | Context & Interpretation |
| Aqueous (Extrapolated) | -2.8 | Based on benzenesulfonic acid analog.[6] Indicates complete dissociation in water.[7] |
| Aqueous (Predicted) | -0.45 ± 0.50 | Computational prediction (e.g., ACD/Labs). Likely refers to a specific ionic strength standard state. |
| Acetonitrile (Organic) | ~8.5 | pTsOH analog value.[6] Critical for non-aqueous catalysis; indicates it is a strong acid but measurable in organic media. |
| Hammett Estimation | ~ -1.3 to -2.6 | Theoretical range based on |
Comparison with Analogs
To validate the acidity of EBSA, it is standard practice to compare it with well-characterized analogs.
| Compound | Substituent | pKa (Aqueous) | |
| Benzenesulfonic Acid | -H | 0.00 | -2.8 |
| 4-Ethylbenzenesulfonic Acid | -Ethyl | -0.15 | ~ -2.8 (approx) |
| p-Toluenesulfonic Acid (pTsOH) | -Methyl | -0.17 | -2.8 |
| 4-Nitrobenzenesulfonic Acid | -Nitro | +0.78 | -4.0 (Stronger) |
Key Insight: The ethyl group's electron-donating effect is minimal. Researchers should treat EBSA as functionally equivalent to pTsOH in terms of acid strength.
Experimental Methodologies for pKa Determination
Since EBSA is a strong acid, standard aqueous titration yields a flat curve (indistinguishable from
Protocol: Potentiometric Titration in Non-Aqueous Solvents
This method avoids the leveling effect of water and allows for the differentiation of strong sulfonic acids from weaker acidic impurities.
Reagents:
-
Solvent: Glacial Acetic Acid (anhydrous) or Acetonitrile.
-
Titrant: 0.1 M Perchloric Acid (
) in Glacial Acetic Acid (for base impurities) or 0.1 M Sodium Methoxide in Methanol/Benzene (for the acid itself). -
Standard: Potassium Hydrogen Phthalate (KHP).
Workflow:
-
Dissolution: Dissolve ~200 mg of EBSA (accurately weighed) in 50 mL of Glacial Acetic Acid.
-
Electrode Setup: Use a glass pH electrode modified with a non-aqueous electrolyte (e.g., LiCl in ethanol) to prevent junction potential errors.
-
Titration: Titrate with 0.1 M Sodium Acetate (in acetic acid) or cyclohexylamine.
-
Detection: Monitor potential (mV). The endpoint is the inflection point of the potential vs. volume curve.
Protocol Visualization
Figure 2: Non-aqueous potentiometric titration workflow for accurate assay of strong sulfonic acids.
Applications in Drug Development & Synthesis
Salt Selection (Counter-ion)
EBSA is used to form ethylbenzenesulfonate (esylate) salts.
-
Solubility: Esylate salts often exhibit higher aqueous solubility than hydrochloride salts due to the lipophilic ethyl chain disrupting crystal lattice energy while the sulfonate head group interacts with water.
-
Safety: Unlike methanesulfonic acid (mesylates), which can form genotoxic ethyl methanesulfonate esters in the presence of ethanol, EBSA is less prone to forming volatile low-molecular-weight alkylating agents, though rigorous purity controls are still required.
Acid Catalysis
In organic synthesis, EBSA serves as a "greener" or lipophilic alternative to pTsOH.
-
Esterification: Catalyzes Fisher esterification with high efficiency.
-
Hydrotropes: The sodium salt of EBSA is a hydrotrope, increasing the solubility of hydrophobic drugs in aqueous formulations without forming micelles.
References
-
BenchChem. (2025).[5] A Comparative Analysis of the Acidity of Different Alkylbenzenesulfonic Acids. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7402, 4-Ethylbenzenesulfonic acid. Retrieved from
- Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354.
-
Sigma-Aldrich. (2025). 4-Ethylbenzenesulfonic acid technical grade, 95% Safety Data Sheet. Retrieved from
- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Cited for salt selection and safety profiles).
Sources
- 1. CAS 98-69-1: 4-Ethylbenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 2. 4-Ethylbenzenesulfonic acid CAS#: 98-69-1 [m.chemicalbook.com]
- 3. 4-Ethylbenzenesulfonic acid | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]
hygroscopic nature of 4-ethylbenzenesulfonic acid monohydrate
Technical Guide: Hygroscopicity and Pharmaceutical Applications of 4-Ethylbenzenesulfonic Acid Monohydrate
Executive Summary
4-Ethylbenzenesulfonic acid (4-EBSA), typically encountered as its monohydrate, represents a critical class of arylsulfonic acids used in pharmaceutical salt formation ("esylates") and organic synthesis. While structurally analogous to the widely used p-toluenesulfonic acid (PTSA), the presence of the ethyl group imparts distinct physicochemical properties.
This guide addresses the hygroscopic nature of 4-EBSA, a property that dictates its stability, handling, and suitability as a counterion in drug development. Uncontrolled moisture uptake can lead to deliquescence, stoichiometry shifts in pharmaceutical salts, and the formation of genotoxic impurities (alkyl esters) in the presence of alcohols. This document provides a mechanistic understanding of its hydration, protocols for characterization, and strict handling standards.
Molecular Basis of Hygroscopicity
The hygroscopicity of 4-EBSA is driven by the competition between its crystal lattice energy and the hydration energy of the sulfonic acid moiety.
Structural Hygrophores
The molecule consists of a hydrophobic ethylbenzene tail and a highly hydrophilic sulfonic acid (
-
The Sulfonate Group: The
group is a strong proton donor (pKa -0.45) and an aggressive hydrogen bond acceptor. In the solid state, the monohydrate form ($ \text{C}8\text{H}{10}\text{O}_3\text{S} \cdot \text{H}_2\text{O} $) represents a local energy minimum where water bridges the sulfonic acid groups via hydrogen bonding. -
The Ethyl Effect: Compared to the methyl group in PTSA, the ethyl group in 4-EBSA adds slight steric bulk and hydrophobicity. However, this hydrophobic effect is insufficient to counteract the extreme polarity of the sulfonic acid group, resulting in a material that remains susceptible to atmospheric moisture.
Mechanism of Deliquescence
When the Relative Humidity (RH) exceeds the Critical Relative Humidity (CRH) of the solid, the surface energy favors the adsorption of water vapor over the maintenance of the crystal lattice.
-
Surface Adsorption: Water molecules adsorb onto the crystal faces, disrupting surface hydrogen bonds.
-
Lattice Expansion: As water penetrates, the crystal lattice expands. For the monohydrate, this may lead to higher order hydrates or a disordered gel phase.
-
Deliquescence: Eventually, the solid dissolves in its own sorbed water, forming a saturated solution.
Figure 1: Mechanistic pathway of moisture uptake leading to deliquescence in arylsulfonic acids.
Implications for Pharmaceutical Development
In drug development, 4-EBSA is used to form esylate salts. The selection of this counterion is non-trivial and requires rigorous stability profiling.
Salt Selection: The Esylate Advantage & Risk
-
Solubility: Esylate salts often exhibit high aqueous solubility due to the low lattice energy of the anion.
-
Crystallinity: The ethyl group can disrupt packing efficiency compared to tosylates, potentially leading to amorphous salts which are inherently more hygroscopic.
-
Genotoxic Impurity Risk (GTI): A critical risk when using sulfonic acids in the presence of alcohols (e.g., methanol, ethanol) is the formation of alkyl sulfonates (e.g., ethyl 4-ethylbenzenesulfonate). These esters are potent alkylating agents and are considered potential genotoxins (PGI).
| Parameter | Impact on Drug Product | Mitigation Strategy |
| Hygroscopicity | Physical instability, API hydrolysis, caking. | Control RH < 40% during processing; use moisture-barrier packaging. |
| Acidity | Potential for acid-catalyzed degradation of the API. | Ensure complete salt formation; monitor pH of micro-environment. |
| Ester Formation | Genotoxicity (Mutagenic). | Strictly avoid alcoholic solvents during salt formation/crystallization. |
Characterization Protocols
To validate the hygroscopic nature of a specific batch of 4-EBSA or its salt, the following self-validating protocols must be employed.
Dynamic Vapor Sorption (DVS) Protocol
DVS is the gold standard for determining the Critical Relative Humidity (CRH) and the sorption isotherm.
Objective: Determine the water sorption/desorption profile at 25°C.
Step-by-Step Methodology:
-
Sample Prep: Load 10–20 mg of 4-EBSA monohydrate into the quartz sample pan.
-
Equilibration: Dry the sample at 0% RH under nitrogen flow (200 sccm) for 60 minutes to establish the dry mass (
). Note: For hydrates, ensure this step does not strip the crystal water if the monohydrate is the target form; otherwise, start at ambient RH. -
Sorption Cycle: Increase RH in steps of 10% from 0% to 90%.
-
Equilibrium Criterion:
per minute. -
Max Time per Step: 360 minutes.
-
-
Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.
-
Hysteresis Analysis: Calculate the difference between sorption and desorption masses. Significant hysteresis indicates hydrate formation or pore condensation.
Figure 2: Logic flow for Dynamic Vapor Sorption (DVS) analysis.
Thermogravimetric Analysis (TGA)
-
Purpose: Distinguish between surface moisture (weight loss < 100°C) and lattice water (monohydrate loss, typically > 100°C depending on bonding).
-
Expectation: A theoretical weight loss of ~8.8% corresponds to the monohydrate stoichiometry (
).
Handling and Storage Standards
Due to its corrosive and hygroscopic nature, 4-EBSA requires strict environmental controls.
Environmental Control
-
Storage: Store in tightly sealed containers (glass or HDPE) with a desiccant (silica gel or molecular sieves).
-
Atmosphere: Handle within a glovebox or humidity-controlled room (RH < 30%) for dispensing.
-
Inert Gas: Blanket headspace with dry Nitrogen or Argon after opening containers to prevent moisture ingress.
Material Compatibility
-
Recommended: 316L Stainless Steel, Hastelloy C-276, PTFE (Teflon), HDPE.
-
Avoid: Carbon steel, Aluminum (rapid corrosion), Nylon (degradation by acid).
Safety (PPE)
-
Hazards: Causes severe skin burns and eye damage (Skin Corr.[1] 1B).
-
Required PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and lab coat.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7402, 4-Ethylbenzenesulfonic acid. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2] NDA 211651 Multi-disciplinary Review and Evaluation: Talzenna (talazoparib). (Discusses tosylate/sulfonate salt stability). Retrieved from [Link]
- Elder, D. P., et al. (2010). Genotoxic Impurities: Strategies for Identification and Control. Springer.
Sources
Methodological & Application
The Versatile Catalyst: Harnessing 4-Ethylbenzenesulfonic Acid in Modern Organic Synthesis
In the landscape of organic synthesis, the choice of a catalyst is paramount to the efficiency, selectivity, and overall success of a chemical transformation. Among the arsenal of Brønsted acid catalysts, 4-ethylbenzenesulfonic acid has emerged as a highly effective and versatile option for a multitude of reactions. Its strong acidity, coupled with the lipophilic nature imparted by the ethyl group, offers unique advantages in various solvent systems, driving reactions to completion under mild conditions. This technical guide provides an in-depth exploration of the applications of 4-ethylbenzenesulfonic acid, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction to 4-Ethylbenzenesulfonic Acid: A Catalyst of Choice
4-Ethylbenzenesulfonic acid (EBSA) is an aromatic sulfonic acid that is solid, non-volatile, and less corrosive than many mineral acids, making it a more user-friendly catalyst in a laboratory setting.[1][2] The presence of the ethyl group on the benzene ring enhances its solubility in organic solvents compared to its parent compound, benzenesulfonic acid.[1] This characteristic is particularly advantageous in reactions involving non-polar substrates.
The catalytic prowess of 4-ethylbenzenesulfonic acid stems from its ability to act as a potent proton donor, initiating a cascade of chemical events. Its mechanism of action is analogous to other arylsulfonic acids like the more commonly cited p-toluenesulfonic acid (p-TSA), and for many applications, they can be used interchangeably.[2] The sulfonic acid group (-SO₃H) readily releases a proton (H⁺), which then activates electrophilic centers in the substrate molecules, thereby lowering the activation energy of the reaction.
Key Applications and Experimental Protocols
This section delves into specific, high-impact applications of 4-ethylbenzenesulfonic acid in organic synthesis. The protocols provided are designed to be robust and reproducible, forming a solid foundation for further optimization in specific research contexts.
Fischer-Speier Esterification: A Cornerstone of Synthesis
The esterification of carboxylic acids with alcohols is a fundamental transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, polymers, and fragrances.[3] 4-Ethylbenzenesulfonic acid serves as an excellent catalyst for this reaction, promoting the formation of esters in high yields.[4]
Mechanistic Insight: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by 4-ethylbenzenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the ester and regenerate the catalyst.[3]
Experimental Protocol: Esterification of Benzoic Acid with Ethanol
Materials:
-
Benzoic acid (1.0 eq)
-
Ethanol (can be used as solvent, large excess)
-
4-Ethylbenzenesulfonic acid (0.02-0.05 eq)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus (if using toluene)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add benzoic acid and a large excess of ethanol.
-
Add a catalytic amount of 4-ethylbenzenesulfonic acid (2-5 mol%).
-
If using an alcohol other than ethanol in stoichiometric amounts, dissolve the carboxylic acid and alcohol in toluene and set up a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If ethanol was used as the solvent, remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or column chromatography.
Data Presentation: Representative Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Acetic Acid | n-Butanol | 5 | Toluene | 4 | 92 |
| Benzoic Acid | Methanol | 3 | Methanol | 6 | 95 |
| Adipic Acid | Ethanol | 5 | Toluene | 8 | 88 (diethyl ester) |
Protection of Alcohols as Tetrahydropyranyl (THP) Ethers
In multi-step synthesis, the temporary protection of hydroxyl groups is often necessary to prevent their interference with subsequent reactions.[5][6] The formation of tetrahydropyranyl (THP) ethers is a common and robust method for alcohol protection, and 4-ethylbenzenesulfonic acid is an effective catalyst for this transformation.[7]
Mechanistic Insight: The reaction is initiated by the protonation of the double bond in 3,4-dihydro-2H-pyran (DHP) by 4-ethylbenzenesulfonic acid, which generates a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic species. Subsequent deprotonation of the resulting oxonium ion yields the THP ether and regenerates the catalyst.[5]
Caption: Mechanism of THP Protection of Alcohols.
Experimental Protocol: Protection of Benzyl Alcohol with DHP
Materials:
-
Benzyl alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP) (1.2 eq)
-
4-Ethylbenzenesulfonic acid (0.01 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve benzyl alcohol in anhydrous DCM in a round-bottom flask.
-
Add DHP to the solution.
-
Add a catalytic amount of 4-ethylbenzenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the THP-protected alcohol.
Acetal and Ketal Formation: Protecting Carbonyl Groups
The protection of aldehydes and ketones as acetals or ketals is a crucial strategy in organic synthesis to prevent their reaction under nucleophilic or basic conditions.[4][8] 4-Ethylbenzenesulfonic acid efficiently catalyzes the formation of cyclic acetals and ketals from carbonyl compounds and diols.
Mechanistic Insight: The catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[8] A molecule of the diol then attacks the activated carbonyl, forming a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of water, generates an oxonium ion. Intramolecular attack by the second hydroxyl group of the diol and final deprotonation yields the cyclic acetal and regenerates the catalyst. The removal of water is essential to drive the equilibrium towards the product.[1][9]
Caption: Experimental Workflow for Acetal Formation.
Experimental Protocol: Acetal Protection of Benzaldehyde with Ethylene Glycol
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
4-Ethylbenzenesulfonic acid (0.01-0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve benzaldehyde and ethylene glycol in toluene.
-
Add a catalytic amount of 4-ethylbenzenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the acetal.
Multicomponent Reactions: The Biginelli and Pechmann Condensations
4-Ethylbenzenesulfonic acid is also an effective catalyst for promoting multicomponent reactions, which are highly atom-economical processes that allow for the synthesis of complex molecules in a single step.
The Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones, a class of compounds with significant pharmacological activities.[10][11] The Brønsted acidity of 4-ethylbenzenesulfonic acid facilitates the key condensation steps in the reaction mechanism.[10]
The Pechmann Condensation: This reaction is a classic method for the synthesis of coumarins, which are important scaffolds in medicinal chemistry and materials science.[12] It involves the acid-catalyzed reaction of a phenol with a β-ketoester. 4-Ethylbenzenesulfonic acid can effectively catalyze this condensation, particularly with activated phenols.
Representative Protocol for Pechmann Condensation:
A mixture of a phenol (1.0 eq), a β-ketoester (1.1 eq), and a catalytic amount of 4-ethylbenzenesulfonic acid (10 mol%) is heated, often under solvent-free conditions, until the reaction is complete as monitored by TLC. The crude product is then purified by recrystallization or column chromatography.[12]
Safety and Handling
4-Ethylbenzenesulfonic acid is a strong acid and should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is corrosive and can cause skin and eye irritation.[1] Avoid inhalation of dust. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
4-Ethylbenzenesulfonic acid is a powerful and versatile Brønsted acid catalyst with broad applicability in organic synthesis. Its ease of handling, solubility in organic solvents, and high catalytic activity make it an excellent choice for a variety of transformations, including esterifications, protection/deprotection reactions, and multicomponent condensations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable catalyst in their synthetic endeavors, paving the way for new discoveries in chemical and pharmaceutical sciences.
References
-
Wikipedia. (2023). Biginelli reaction. [Link]
-
Indian Journal of Chemistry. (2009). Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. [Link]
-
Ataman Kimya. (n.d.). p-Toluenesulfonic Acid. [Link]
-
Bentham Science. (2011). ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
-
IISTE. (2014). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. [Link]
-
Taylor & Francis Online. (2018). Biginelli reaction – Knowledge and References. [Link]
-
Bentham Science. (2011). Application of p-toluenesulfonic Acid (PTSA) in Organic Synthesis. [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]
-
Asian Journal of Chemistry. (2009). Coumarin Synthesis via Pechmann Condensation on Silica- Supported Sulfuric Acid Under Microwave Irradiation. [Link]
-
Arkivoc. (2007). RECENT PROGRESS IN THE CHEMISTRY OF DIHYDROPYRIMIDINONES. [Link]
-
OC-Praktikum. (2005). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. [Link]
-
US EPA. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Chemistry Journal of Moldova. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]
-
ResearchGate. (2013). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. [Link]
-
Organic Syntheses. (n.d.). Acetal. [Link]
-
JETIR. (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]
-
Bulletin of Chemical Reaction Engineering & Catalysis. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. [Link]
-
ResearchGate. (2019). Protection of an alcohol with dihydropyran under acidic conditions. [Link]
-
Universität Regensburg. (2021). Studies Toward the Synthesis of the Dihydropyran Fragment of Neosorangicin A. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
LookChem. (2022). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. [Link]
-
ResearchGate. (2020). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
Sources
- 1. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ester synthesis by esterification [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 11. An Efficient and Practical Procedure for the Synthesis of 4-Substituted Coumarins [organic-chemistry.org]
- 12. iiste.org [iiste.org]
Application Notes & Protocols: 4-Ethylbenzenesulfonate as a High-Performance Dopant for Conductive Polypyrrole Films
Abstract
Conducting polymers, particularly polypyrrole (PPy), have garnered significant attention for applications ranging from biosensors and neural interfaces to energy storage, owing to their inherent electrical conductivity, biocompatibility, and environmental stability.[1][2] The properties of PPy are critically dependent on the anionic dopant incorporated into the polymer backbone during synthesis. This guide provides a comprehensive overview and detailed protocols for the use of 4-ethylbenzenesulfonate (EBS) as a dopant for preparing highly stable and conductive PPy films via electrochemical methods. We will delve into the underlying mechanisms, provide step-by-step synthesis and characterization protocols, and discuss the expected outcomes, offering researchers a robust framework for fabricating high-quality PPy-EBS films for advanced applications.
Introduction: The Critical Role of the Dopant
Polypyrrole is synthesized through the oxidative polymerization of the pyrrole monomer. In its neutral state, PPy is an insulator. It becomes electrically conductive through a process called "doping," which involves the partial oxidation of the polymer backbone.[3] This oxidation creates positive charges (polarons and bipolarons) along the conjugated chain.[4] To maintain charge neutrality, anionic species, known as dopants, are incorporated into the polymer matrix from the electrolyte solution.
The choice of dopant is not trivial; it profoundly influences the final properties of the PPy film, including:
-
Electrical Conductivity: The size, charge, and mobility of the dopant anion affect the charge transport within the polymer.[4]
-
Mechanical Properties: Large, flexible dopants can act as plasticizers, improving the film's flexibility and reducing brittleness.
-
Morphology: The dopant influences the nucleation and growth of the polymer film, affecting its surface roughness and porosity.
-
Stability: The dopant's stability and its interaction with the polymer backbone are crucial for the long-term environmental and electrochemical stability of the film.[5]
This compound (EBS), an aromatic sulfonate, has emerged as an excellent dopant. Its structure provides a balance of properties: the aromatic ring offers good interaction with the PPy backbone, while the ethyl group and sulfonate head provide sufficient size and charge to create stable, well-ordered, and highly conductive films.
Mechanism and Rationale
During electrochemical polymerization, pyrrole monomers are oxidized at the anode surface to form radical cations.[6][7] These radicals then couple, and through a series of oxidation and deprotonation steps, form the polypyrrole chain.[6][8] As the polymer chain grows, it is further oxidized, creating the positive charge carriers. Simultaneously, EBS anions (EBS⁻) from the electrolyte migrate to the polymer to balance this charge, becoming physically entrapped within the growing PPy matrix.
The structure of the resulting PPy-EBS complex is visualized below.
Caption: PPy-EBS Doping Mechanism.
The bulky yet symmetric nature of the EBS anion helps to space the polymer chains, which can reduce inter-chain hopping resistance and promote higher charge carrier mobility, leading to enhanced conductivity.[9]
Experimental Protocols
This section provides detailed, field-proven protocols for the synthesis and characterization of PPy-EBS films.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Pyrrole (Py) | Reagent Grade | Sigma-Aldrich, Acros | Must be distilled under vacuum before use to remove inhibitors and oligomers.[10] Store under N₂ at 4°C. |
| Sodium this compound (NaEBS) | ≥98% | TCI, Sigma-Aldrich | Dry in a vacuum oven at 60°C for 24h before use. |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle to minimize water content. |
| Deionized (DI) Water | >18 MΩ·cm | Millipore Milli-Q | |
| Indium Tin Oxide (ITO) coated glass | - | Various | Substrate for film deposition (working electrode). |
| Platinum (Pt) foil or mesh | - | - | Counter electrode. |
| Ag/AgCl (3M KCl) | - | - | Reference electrode. |
Protocol 1: Electrochemical Synthesis of PPy-EBS Films
This protocol describes the galvanostatic (constant current) deposition of PPy-EBS films, which provides excellent control over film thickness.
1. Electrolyte Preparation:
-
Prepare a 0.1 M solution of NaEBS in anhydrous acetonitrile.
-
Add freshly distilled pyrrole to the electrolyte solution to a final concentration of 0.1 M.
-
Sonicate the solution for 10 minutes to ensure complete dissolution and homogeneity.
2. Electrochemical Cell Setup:
-
Assemble a standard three-electrode electrochemical cell.[11]
-
Working Electrode (WE): An ITO-coated glass slide, cleaned sequentially by sonicating in detergent, DI water, acetone, and isopropanol, then dried under a stream of N₂.
-
Counter Electrode (CE): A platinum foil or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): An Ag/AgCl electrode.
-
The experimental setup is illustrated below.
Caption: Electrochemical Polymerization Setup.
3. Electropolymerization:
-
Immerse the electrodes in the prepared electrolyte solution.
-
Apply a constant current density of 0.5 mA/cm² using a potentiostat/galvanostat.
-
The deposition time will determine the film thickness. A typical deposition time of 600 seconds yields a film suitable for most characterizations.
-
Observation: The ITO surface will darken, eventually becoming a uniform, black, and adherent film. The solution may also darken due to some polymer formation in the bulk solution.
4. Post-Synthesis Treatment:
-
After deposition, gently rinse the PPy-EBS coated ITO slide with fresh acetonitrile to remove unreacted monomer and excess electrolyte.
-
Dry the film in a vacuum oven at 50°C for 12 hours.
-
Store the film in a desiccator until characterization.
Protocol 2: Film Characterization
A systematic characterization is essential to validate the quality and properties of the synthesized films.
3.3.1. Conductivity Measurement (Four-Point Probe)
The four-point probe method is a standard technique for measuring sheet resistance while eliminating contact resistance.[12][13]
1. Setup:
-
Use a four-point probe measurement system with equally spaced collinear probes.
-
Place the PPy-EBS film on the insulating stage of the probe station.
2. Measurement:
-
Gently lower the probe head onto the center of the film to ensure good ohmic contact.[12][14]
-
Apply a constant DC current (I) through the two outer probes (e.g., 1 mA).
-
Measure the voltage drop (V) across the two inner probes.
-
Record the V/I ratio.
3. Calculation:
-
Calculate the sheet resistance (Rs) using the formula:
- Rs = C * (V/I)
- Where 'C' is a geometric correction factor. For a large, thin film, C is approximately 4.532.[14]
-
Measure the film thickness (t) using a profilometer or by cross-sectional SEM.
-
Calculate the bulk conductivity (σ) using the formula:
- σ = 1 / (Rs * t)
3.3.2. Electrochemical Characterization (Cyclic Voltammetry - CV)
CV is used to assess the electrochemical activity and stability of the PPy-EBS film.[4][10]
1. Setup:
-
Use the same three-electrode cell as for synthesis, but replace the electrolyte with a monomer-free solution (e.g., 0.1 M NaEBS in acetonitrile).
-
The PPy-EBS film on ITO serves as the working electrode.
2. Measurement:
-
Scan the potential between a suitable range, typically -0.8 V to +0.8 V vs. Ag/AgCl, at a scan rate of 50 mV/s.
-
Run the scan for several cycles until a stable voltammogram is obtained.
3. Interpretation:
-
A well-defined pair of broad oxidation and reduction peaks indicates the reversible doping/de-doping (oxidation/reduction) of the PPy film. The shape and stability of these peaks over multiple cycles are indicators of the film's electrochemical robustness.[15]
The overall workflow is summarized in the diagram below.
Caption: Synthesis and Characterization Workflow.
Expected Results & Discussion
Following the protocols described, researchers can expect to produce high-quality PPy-EBS films with consistent properties.
| Property | Typical Value Range | Significance & Causality |
| Conductivity (σ) | 10 - 100 S/cm | This range is considered highly conductive for PPy. The EBS dopant's structure facilitates good charge carrier mobility along and between polymer chains.[4] |
| Film Appearance | Uniform, black, adherent | A smooth, uniform appearance indicates controlled growth without significant agglomeration, a hallmark of a well-chosen dopant and synthesis conditions. |
| Morphology (SEM) | Cauliflower-like or globular | This typical PPy morphology consists of interconnected nodules. The size of these nodules is influenced by the current density and dopant concentration. |
| Electrochemical Stability | Stable CV peaks over >100 cycles | The robust interaction between the sulfonate group of EBS and the PPy backbone leads to minimal dopant leaching during redox cycling, enhancing stability. |
| Thermal Stability | Stable up to ~250 °C | The thermal stability is largely imparted by the strong PPy backbone, with degradation often initiated by the loss of the dopant anion.[6] |
Influence of Synthesis Parameters:
-
Current Density: Higher current densities lead to faster growth but can result in less uniform, more porous, and potentially less conductive films. The recommended 0.5 mA/cm² is a balance between growth rate and film quality.
-
Concentration: The ratio of monomer to dopant is crucial. A 1:1 molar ratio, as recommended, ensures sufficient dopant is available to maintain charge neutrality and achieve high conductivity.
Applications in Research and Drug Development
The excellent conductivity, stability, and biocompatibility of PPy-EBS films make them highly suitable for a variety of advanced applications.[2]
-
Biosensors: The conductive surface is an ideal platform for immobilizing enzymes or antibodies.[1][16] The electrical signal of the PPy film can change in response to a biological binding event, enabling sensitive detection.
-
Drug Delivery: Bioactive molecules can be used as dopants or entrapped within the PPy matrix. By applying an electrical potential, the film can be reduced, causing the release of the anionic drug on demand.[17][18]
-
Neural Interfaces: PPy-coated electrodes can lower the impedance of neural probes, improving signal recording quality and enabling electrical stimulation of neural tissue.[2]
-
Tissue Engineering: Electrically conductive scaffolds can be used to provide electrical stimulation to cells, which has been shown to promote the growth and differentiation of certain cell types, such as nerve or muscle cells.[2][18]
Conclusion
This compound is a superior dopant for the electrochemical synthesis of polypyrrole, yielding films with high conductivity, excellent electrochemical stability, and robust mechanical properties. The protocols detailed in this guide provide a reliable and reproducible method for fabricating these high-performance films. By understanding the causal relationships between synthesis parameters and film properties, researchers can effectively tailor PPy-EBS films for demanding applications in biosensing, drug delivery, and bioelectronics.
References
- In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. (n.d.). vertexaisearch.cloud.google.com.
- Cyclic voltammetry of the free-standing polypyrrole film from +0.5 to... (n.d.). ResearchGate.
- Cyclic voltammograms of polypyrrole films synthesized at 0.9 V, 1.0 V,... (n.d.). ResearchGate.
- Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. (n.d.). Der Pharma Chemica.
- Biosensing and drug delivery by polypyrrole. (n.d.). ResearchGate.
- White, R. E. (2011, June 14). Electrochemical Characterization of Electronically Conductive Polypyrrole on Cyclic Voltammograms. University of South Carolina Scholar Commons.
- Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. (n.d.). PMC.
- Four-Point Probe Operation. (n.d.). The University of Texas at Dallas Research Core Facilities.
- Four Point Probe Measurement Method. (n.d.). SURAGUS.
- Balint, R., Cassidy, N. J., & Cartmell, S. H. (2010, July 7). Applications of conducting polymers and their issues in biomedical engineering. Royal Society Publishing.
- Four-Point Probe Manual. (n.d.). Four-Point-Probes.
- 4-Point Probe Method. (n.d.). LINSEIS.
- A new four-point probe design to measure conductivity in polymeric thin films. (n.d.). RACO.
- Liu, Y., Zhang, R., Xing, R., & Zhou, Y. (2023, February 9). Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC.
- Nayak, S. P., & Rikhari, B. (2023, August 7). Recent Advances of Polypyrrole for Biomedical Applications – A Mini-Review. Crimson Publishers.
- Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal.
- Ovidius University Annals of Chemistry Preparation and characterization of chemically and electrochemically synthesized 3,4-ethy. (n.d.). Ovidius University Annals of Chemistry.
- Chemical and Electrochemical Synthesis of Polypyrrole Using Carrageenan as a Dopant. (2018, June 7). PMC.
- Facile synthesis of polypyrrole nanofiber and its enhanced electrochemical performances in different electrolytes. (2012). Semantic Scholar.
- Song, M.-K., et al. (2003, November 13). Synthesis and characterization of soluble polypyrrole doped with alkylbenzenesulfonic acids. R Discovery.
- Mechanism of polypyrrole electrochemical synthesis. (n.d.). ResearchGate.
- Synthesis and characterization of soluble polypyrrole doped with alkylbenzenesulfonic acids. (n.d.). ResearchGate.
- Synthesis and characterization of polypyrrole doped with anionic spherical polyelectrolyte brushes. (n.d.). Express Polymer Letters.
- Mechanical Properties of Electrochemically Prepared Polypyrrole Films. (n.d.). IBM Journal of Research and Development.
- Wang, J., et al. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.
- Chemically Triggered Dopant Release from Surface-Modified Polypyrrole Films. (n.d.). MDPI.
- Wallace, G. G., & Clark, G. M. (n.d.). Polypyrrole-based conducting polymers and interactions with biological tissues. PMC.
- All-dry, one-step synthesis, doping and film formation of conductive polypyrrole. (2021, December 6). Semantic Scholar.
- P-type doping process for polypyrrole. Reproduced with permission from... (n.d.). ResearchGate.
Sources
- 1. Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. bitsavers.trailing-edge.com [bitsavers.trailing-edge.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Four Point Probe Measurement Explained [suragus.com]
- 13. linseis.com [linseis.com]
- 14. Four-Point Probe Operation – Research Core Facilities [cores.research.utdallas.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
synthesis of ethyl 4-ethylbenzenesulfonate ester from ethylbenzene
An Application Note for the Synthesis of Ethyl 4-Ethylbenzenesulfonate
Topic: Synthesis of Ethyl this compound from Ethylbenzene Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of ethyl this compound, a valuable intermediate in organic and medicinal chemistry.[1] The described method begins with the electrophilic chlorosulfonation of ethylbenzene to produce 4-ethylbenzenesulfonyl chloride, followed by its esterification with ethanol. This guide is designed for researchers and professionals, offering in-depth explanations of the reaction mechanisms, detailed step-by-step procedures, safety protocols, and characterization guidelines. The causality behind experimental choices is emphasized to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Scientific Rationale
The synthesis of arylsulfonate esters is a cornerstone of modern organic chemistry, providing access to key intermediates for pharmaceuticals, agrochemicals, and dyes.[2] Ethyl this compound serves as a versatile building block. The synthetic strategy detailed herein is a robust two-step process designed for high regioselectivity and yield.
-
Step 1: Chlorosulfonation of Ethylbenzene. This reaction is a classic example of electrophilic aromatic substitution (SEAr).[3] Ethylbenzene is treated with chlorosulfonic acid, a highly effective sulfonating agent.[2] The ethyl group is an activating, ortho, para-directing group. The para position is sterically less hindered, leading to the preferential formation of the 4-substituted product. The electrophile in this reaction is generated from chlorosulfonic acid, attacking the electron-rich aromatic ring to form a resonance-stabilized intermediate (arenium ion), which then loses a proton to restore aromaticity.[4] Strict temperature control is crucial to minimize the formation of side products.[5]
-
Step 2: Esterification. The resulting 4-ethylbenzenesulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by an alcohol. In this step, ethanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]
Overall Reaction Scheme
Experimental Workflow Visualization
The following diagram outlines the complete synthetic workflow, from starting materials to the final purified product.
Caption: Overall workflow for the two-step synthesis.
Part 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride
Mechanism: Electrophilic Aromatic Substitution
The chlorosulfonation of ethylbenzene proceeds via the SEAr mechanism. The electrophile, sulfur trioxide (SO₃) or a related species generated from chlorosulfonic acid, is attacked by the π-electrons of the ethylbenzene ring.[3][7] This forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. A weak base then abstracts the proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the sulfonyl chloride product.[8]
Caption: Simplified mechanism of chlorosulfonation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Ethylbenzene | C₈H₁₀ | 106.17 | 10.62 g (11.7 mL) | 0.10 | Reagent grade, ≥99% |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 16.31 g (9.3 mL) | 0.14 | Corrosive, reacts violently with water |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |
| Crushed Ice | H₂O | 18.02 | ~200 g | - | For quenching |
| Saturated NaCl (aq) | NaCl | 58.44 | 2 x 50 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Experimental Protocol
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a drying tube. Place the flask in an ice-salt bath.
-
Initial Charge: Add ethylbenzene (10.62 g, 0.10 mol) and anhydrous dichloromethane (50 mL) to the flask. Begin stirring and cool the mixture to 0 °C.
-
Reagent Addition: Cautiously add chlorosulfonic acid (16.31 g, 0.14 mol) dropwise from the dropping funnel over a period of 30-45 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition to ensure high para-selectivity and prevent unwanted side reactions.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour.
-
Workup - Quenching: In a separate large beaker (1 L), prepare a slurry of crushed ice (~200 g). Very slowly and carefully, pour the cold reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine all organic layers and wash sequentially with cold water (50 mL) and saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator. The resulting crude oil or solid is 4-ethylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of Ethyl this compound
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| 4-Ethylbenzenesulfonyl Chloride | C₈H₉ClO₂S | 204.67 | ~0.10 mol (crude) | ~0.10 | From Part 1 |
| Ethanol | C₂H₅OH | 46.07 | 6.91 g (8.8 mL) | 0.15 | Anhydrous |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.14 g (16.7 mL) | 0.12 | Acts as a base |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | For extraction |
| 1 M HCl (aq) | HCl | 36.46 | 2 x 30 mL | - | For washing |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 2 x 30 mL | - | For washing |
| Saturated NaCl (aq) | NaCl | 58.44 | 30 mL | - | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying agent |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 4-ethylbenzenesulfonyl chloride (~0.10 mol) in diethyl ether (100 mL). Cool the flask in an ice bath.
-
Reagent Addition: Add anhydrous ethanol (6.91 g, 0.15 mol) to the solution. Then, add triethylamine (12.14 g, 0.12 mol) dropwise over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 30 mL) to remove excess triethylamine.
-
Saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted sulfonyl chloride and acidic impurities.
-
Saturated NaCl solution (30 mL).
-
-
Drying and Isolation: Dry the ethereal solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.
Characterization
The identity and purity of the final product, ethyl this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the S=O stretches of the sulfonate ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Safety and Handling
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
All manipulations should be performed under an inert atmosphere where anhydrous conditions are required.
-
Dispose of all chemical waste according to institutional and local regulations.
References
-
Wikipedia. Aromatic sulfonation. [Link]
-
Galeazzi, R., et al. (2016). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. PMC - NIH. [Link]
-
Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]
-
Introduction to Organic Chemistry. 10.7. Reaction: Sulfonation. University of Calgary. [Link]
-
Slideshare. (2015). Sulfonation of aromatic compounds. [Link]
- Google Patents. (2013). CN103360363A - Preparation method of 2-(2-thienyl)
-
Science of Synthesis. (2006). Product Class 9: Arenesulfonic Acids and Derivatives. Thieme. [Link]
-
GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]
-
Scribd. Sulfonation. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonation of aromatic compounds | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry [saskoer.ca]
Application Note & Protocol: Preparation of Sodium 4-Ethylbenzenesulfonate
Abstract
This comprehensive guide details the synthesis, purification, and characterization of sodium 4-ethylbenzenesulfonate (NaEBS). Primarily intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a robust, field-proven protocol grounded in established chemical principles. We will explore the mechanistic underpinnings of the sulfonation of ethylbenzene, offer a detailed step-by-step synthesis protocol, and discuss critical safety considerations and characterization techniques.
Introduction: The Significance of Sodium this compound
Sodium this compound is an organic sulfonate salt with utility in various scientific and industrial domains. Its amphiphilic nature, stemming from a hydrophobic ethylbenzene group and a hydrophilic sulfonate head, makes it an effective hydrotrope and surfactant. In pharmaceutical sciences, it can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability in drug formulations.[1] Furthermore, its well-defined structure serves as a valuable ionic probe in studies of protein sorption and other biochemical assays.[1] A thorough understanding of its preparation is crucial for ensuring high purity and yield, which are paramount for reproducible research and development.
Mechanistic Insights: The Chemistry of Sulfonation
The synthesis of sodium this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][3] The overall process can be conceptually divided into two primary stages: the sulfonation of ethylbenzene to form 4-ethylbenzenesulfonic acid, and its subsequent neutralization to yield the desired sodium salt.
Electrophilic Aromatic Substitution: Sulfonation of Ethylbenzene
The sulfonation of an aromatic ring is achieved by reacting it with a strong sulfonating agent, such as concentrated sulfuric acid or fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[2][4][5] The electrophile in this reaction is typically SO₃ or protonated sulfur trioxide, HSO₃⁺.[2][4]
The ethyl group on the benzene ring is an electron-donating group, which activates the ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the ethyl group, the para product, 4-ethylbenzenesulfonic acid, is the major isomer formed.[6]
The reaction proceeds via a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation.[7] A weak base in the reaction mixture then deprotonates the intermediate, restoring aromaticity and forming the sulfonic acid product.[2]
It is important to note that sulfonation is a reversible reaction.[4][5] This reversibility can be exploited in purification or to use the sulfonyl group as a temporary blocking group in more complex syntheses.[4][5]
Neutralization
The resulting 4-ethylbenzenesulfonic acid is a strong acid and is typically not isolated in its pure form in this procedure. Instead, it is directly neutralized with a base, most commonly sodium hydroxide (NaOH), to form the stable and easily handled sodium this compound salt.[1] This acid-base reaction is highly favorable and proceeds to completion.
Experimental Protocol: Synthesis of Sodium this compound
This protocol provides a detailed methodology for the laboratory-scale synthesis of sodium this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Ethylbenzene | Reagent grade, ≥98% |
| Concentrated Sulfuric Acid | 95-98% |
| Sodium Hydroxide | Pellets or 50% aqueous solution |
| Deionized Water | |
| Ethanol | 95% or absolute |
| Round-bottom flask | Appropriate size for reaction scale |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Condenser | |
| Addition funnel | |
| Thermometer | |
| Ice bath | |
| Buchner funnel and filter flask | |
| pH paper or pH meter | |
| Rotary evaporator (optional) | |
| Vacuum oven |
Visualized Workflow
Sources
- 1. sodium;this compound | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Synthesis of 4-Ethylbenzenesulfonic Acid
Thermodynamic Control Strategies for Regioselective Sulfonation
Abstract
This application note details a robust protocol for the regioselective sulfonation of ethylbenzene to produce 4-ethylbenzenesulfonic acid (p-EBSA) . Unlike simple alkylbenzenes, the ethyl group introduces specific steric and electronic factors that must be managed to maximize the para isomer. We present a method utilizing thermodynamic control via high-temperature sulfonation with concentrated sulfuric acid, achieving >90% para-selectivity. The guide includes a self-validating HPLC analytical method, a purification workflow via sodium salt isolation, and mechanistic insights visualized through reaction pathway diagrams.
Introduction & Mechanistic Theory[1][2]
The sulfonation of ethylbenzene is an Electrophilic Aromatic Substitution (EAS) . The ethyl group is an ortho/para director. However, obtaining high purity 4-ethylbenzenesulfonic acid requires manipulating the reaction's reversibility.
-
Kinetic Control (Low Temp, Oleum): Favors a mixture of ortho and para. The ortho isomer forms faster due to statistical probability (2 positions vs 1) but is sterically hindered.
-
Thermodynamic Control (High Temp,
): Sulfonation is reversible. At elevated temperatures (>100°C), the sterically crowded ortho isomer desulfonates (reverts to ethylbenzene) more rapidly than the para isomer. Over time, the equilibrium shifts almost exclusively to the stable para product.
2.1 Reaction Mechanism Visualization
The following diagram illustrates the reversible nature of the sigma-complex formation and the thermodynamic sink provided by the para isomer.
Figure 1: Mechanistic pathway highlighting the reversibility of the ortho-isomer, driving the reaction toward the thermodynamic para-product.
Experimental Protocol
Safety Warning: Concentrated Sulfuric Acid (98%) is highly corrosive and causes severe burns. The reaction is exothermic.[1][2] Wear full PPE (acid-resistant gloves, face shield, lab coat) and work in a fume hood.
3.1 Materials & Apparatus
-
Reagents:
-
Ethylbenzene (99%, Reagent Grade)
-
Sulfuric Acid (98% Conc., Reagent Grade)
-
Sodium Chloride (Sat. Soln and Solid)
-
Sodium Bicarbonate (for neutralization)
-
-
Apparatus:
-
3-Neck Round Bottom Flask (250 mL)
-
Reflux Condenser[3]
-
Addition Funnel (Pressure-equalizing)
-
Thermometer / Thermocouple
-
Magnetic Stirrer & Oil Bath
-
3.2 Synthesis Procedure (Thermodynamic Method)
This protocol uses a 4:1 molar excess of Sulfuric Acid to serve as both reagent and solvent, ensuring high conversion and allowing high-temperature processing to favor the para isomer.
| Step | Operation | Critical Parameter / Observation |
| 1. Charge | Add 50 mL (0.92 mol) Conc. | Start stirring at 300 RPM. |
| 2. Heat | Heat the acid to 100°C using the oil bath. | Ensure temp stabilizes before addition. |
| 3. Addition | Add 25 mL (0.20 mol) Ethylbenzene dropwise over 30 mins. | Exothermic: Maintain internal temp 100-110°C. Do not exceed 120°C to avoid sulfone formation. |
| 4. Cook | Stir at 110°C for 3 hours. | This "cooking" phase drives the ortho |
| 5. Quench | Cool reaction mass to 25°C. Pour slowly into 150 g Crushed Ice . | Caution: Violent exotherm. Stir vigorously. |
| 6. Isolation | Slowly add 60 g Solid NaCl to the aqueous acid solution. | "Salting out" effect precipitates Sodium 4-ethylbenzenesulfonate. |
| 7. Filtration | Cool the slurry to 0-5°C for 1 hour. Filter the white precipitate. | Wash with cold saturated NaCl solution (2 x 20 mL). |
| 8. Purification | Recrystallize from minimal boiling water or Ethanol/Water (80:20). | Dry at 80°C under vacuum. |
Expected Yield: 75-85% (as Sodium Salt). Target Selectivity: >95% para-isomer.
Process Workflow Diagram
Figure 2: End-to-end process workflow for the isolation of the sodium salt of p-EBSA.
Analytical Quality Control (HPLC)
To validate the para selectivity, use the following HPLC method. Sulfonic acids are highly polar; standard C18 columns often fail to retain them. A Mixed-Mode or Ion-Pairing method is required.[4]
Method Reference: Adapted from SIELC Technologies and Phenomenex protocols for acidic isomers [1, 2].
| Parameter | Condition |
| Column | Mixed-Mode RP/Anion Exchange (e.g., SIELC Newcrom BH or Primesep 100) |
| Dimensions | 150 x 4.6 mm, 3 µm or 5 µm |
| Mobile Phase | A: Water + 0.1% Phosphoric Acid (or Formic Acid for MS) B: Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B (Adjust based on column retention) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Aromatic ring absorption) |
| Sample Prep | Dissolve 10 mg product in 10 mL Mobile Phase A. |
Retention Order:
-
Ortho-isomer (Elutes first due to steric shielding of polar group)
-
Meta-isomer (Trace)
-
Para-isomer (Major peak, elutes last due to optimal interaction with stationary phase)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or high solubility in water. | Increase reaction time at 110°C. Ensure solution is saturated with NaCl during isolation. |
| High Ortho Content | Reaction temperature too low or time too short. | The ortho isomer converts to para over time. Increase "cook" time or temperature (max 120°C). |
| Sulfone Formation | Temperature >130°C or local overheating. | Use strictly controlled oil bath. Ensure efficient stirring during addition. |
| Colored Product | Oxidation side reactions. | Recrystallize with activated charcoal. |
References
-
SIELC Technologies. "HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column." SIELC Application Notes. Link
-
Phenomenex. "Analysis of Alkyl Sulfonic Acids by HPLC." Phenomenex Technical Notes. Link
-
ChemicalBook. "4-Ethylbenzenesulfonic acid Synthesis and Properties." Link
-
BenchChem. "Primary Synthesis Route: Sulfonation of Ethylbenzene."[5] BenchChem Synthesis Guides. Link
-
Chemistry Steps. "Sulfonation of Benzene and Desulfonation Mechanism." Organic Chemistry Tutorials. Link
Sources
Application Notes & Protocols: Ethylbenzenesulfonates in Hydrotropic Solubilization
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ethylbenzenesulfonates as hydrotropic agents for the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). This document delves into the underlying mechanisms, offers detailed experimental protocols for formulation development and analysis, and presents a framework for leveraging this technology in drug delivery systems.
Introduction to Hydrotropy and Ethylbenzenesulfonates
A significant challenge in the pharmaceutical industry is the poor aqueous solubility of many newly discovered drug candidates, which can severely limit their bioavailability and therapeutic efficacy.[1][2] Hydrotropy presents a promising and versatile strategy to overcome this hurdle.[3][4] It is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, increases the aqueous solubility of a sparingly soluble compound.[5][6][7]
Hydrotropes are amphiphilic organic salts that, unlike typical surfactants, possess a smaller hydrophobic part, which is generally insufficient to cause spontaneous self-aggregation into well-defined micelles.[8] Instead, they are thought to enhance solubility through various mechanisms, including the formation of transient, loosely-ordered molecular aggregates and weak interactions with the solute molecules.[9][10] This approach offers several advantages, including being cost-effective, environmentally friendly, and often avoiding the need for harsh organic solvents.[7][11][12]
Among the various classes of hydrotropes, aromatic sulfonates have demonstrated significant efficacy. Ethylbenzenesulfonates, such as sodium p-ethylbenzenesulfonate, are a key example. Their structure, comprising a hydrophilic sulfonate group and a moderately hydrophobic ethylbenzene moiety, imparts the necessary amphiphilic character to function as effective hydrotropes.[9][13]
Mechanism of Hydrotropic Solubilization with Ethylbenzenesulfonates
The precise mechanism of hydrotropic solubilization is still a subject of ongoing research, with evidence suggesting that it is not a single, universal process but rather a combination of interactions that depend on the specific hydrotrope and solute.[10][14] For ethylbenzenesulfonates, the proposed mechanisms generally revolve around two key concepts:
-
Self-Aggregation: Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules begin to form non-covalent, dynamic aggregates.[5][15][16] These aggregates create localized hydrophobic microenvironments within the bulk aqueous phase, into which poorly soluble drug molecules can partition, thereby increasing their overall solubility.
-
Complexation and Molecular Interactions: Ethylbenzenesulfonates can interact with poorly soluble drug molecules through various non-covalent interactions, such as hydrophobic interactions, van der Waals forces, and potentially π-π stacking between the aromatic rings of the hydrotrope and the drug.[17][18] These interactions can disrupt the crystal lattice of the drug and form water-soluble complexes.
The interplay between these mechanisms is crucial for the solubilizing power of ethylbenzenesulfonates.
Diagram 1: Proposed Mechanism of Hydrotropic Solubilization
Caption: Proposed mechanism of hydrotropic solubilization by ethylbenzenesulfonates.
Applications in Drug Development
The application of ethylbenzenesulfonates as hydrotropes in pharmaceutical sciences is multifaceted and offers significant potential in various stages of drug development:
-
Formulation of Oral Dosage Forms: By enhancing the aqueous solubility of BCS Class II drugs, ethylbenzenesulfonates can improve their dissolution rate and subsequent oral bioavailability.[4]
-
Development of Liquid Formulations: They enable the formulation of aqueous solutions for oral, parenteral, or topical delivery of drugs that are otherwise insoluble in water.[19][20]
-
Analytical Applications: Hydrotropic solutions can be used as a green alternative to organic solvents in the spectrophotometric and titrimetric analysis of poorly water-soluble drugs.[21][22][23]
-
Enhanced Drug Delivery: The formation of drug-hydrotrope aggregates can influence drug release profiles and potentially enhance permeation across biological membranes.[24]
Experimental Protocols
The following protocols provide a systematic approach to evaluating the hydrotropic solubilization potential of ethylbenzenesulfonates for a given poorly soluble drug.
Protocol 1: Phase Solubility Study
This protocol is fundamental for determining the extent of solubility enhancement and identifying the Minimum Hydrotrope Concentration (MHC).[9][25]
Materials and Equipment:
-
Poorly soluble drug (API)
-
Sodium p-ethylbenzenesulfonate
-
Distilled or deionized water
-
Conical flasks or sealed vials
-
Orbital shaking incubator or magnetic stirrer with a hot plate
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
UV-Vis Spectrophotometer or HPLC system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of sodium p-ethylbenzenesulfonate at varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A solution of distilled water will serve as the control.
-
Equilibration: Add an excess amount of the poorly soluble drug to each flask containing the hydrotrope solutions and the control.
-
Shaking: Seal the flasks and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to remove any undissolved drug particles.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter.
-
Quantification: Dilute the filtered samples with a suitable solvent (e.g., the corresponding hydrotrope solution or a mobile phase for HPLC) and determine the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.
-
Data Analysis: Plot the solubility of the drug (in mg/mL or M) against the concentration of the hydrotrope. The MHC is the concentration at which a significant, non-linear increase in solubility is observed.
Diagram 2: Workflow for Phase Solubility Study
Caption: Experimental workflow for a phase solubility study.
Protocol 2: Characterization of the Drug-Hydrotrope System
Further characterization is essential to understand the nature of the interaction between the drug and the ethylbenzenesulfonate.
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify any potential interactions between the drug and the hydrotrope in the solid state.
-
Procedure:
-
Prepare physical mixtures of the drug and sodium p-ethylbenzenesulfonate at different ratios.
-
Prepare a solid dispersion by dissolving the drug and hydrotrope in a suitable solvent and then evaporating the solvent.
-
Record the FTIR spectra of the pure drug, pure hydrotrope, physical mixtures, and solid dispersion.
-
Compare the spectra for any shifts, disappearance, or appearance of new peaks, which may indicate interactions.
-
B. Differential Scanning Calorimetry (DSC):
-
Objective: To investigate changes in the physical state of the drug (e.g., crystallinity) in the presence of the hydrotrope.
-
Procedure:
-
Perform DSC analysis on the pure drug, pure hydrotrope, and their solid dispersions.
-
Observe any changes in the melting point, enthalpy of fusion, or the appearance of new thermal events. A reduction or disappearance of the drug's melting peak may suggest amorphization or complex formation.[26]
-
C. Powder X-Ray Diffraction (PXRD):
-
Objective: To confirm the crystalline or amorphous nature of the drug in the solid dispersion.
-
Procedure:
-
Obtain PXRD patterns for the pure drug, pure hydrotrope, and the solid dispersion.
-
A disappearance of the characteristic crystalline peaks of the drug in the solid dispersion indicates a conversion to an amorphous state.[26]
-
Data Presentation and Interpretation
The quantitative data obtained from the phase solubility study should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility Enhancement of Drug X with Sodium p-Ethylbenzenesulfonate at 25°C
| Concentration of Sodium p-Ethylbenzenesulfonate (M) | Solubility of Drug X (mg/mL) | Solubility Enhancement Factor |
| 0 (Control) | 0.01 | 1.0 |
| 0.1 | 0.05 | 5.0 |
| 0.2 | 0.12 | 12.0 |
| 0.5 | 0.85 | 85.0 |
| 1.0 | 2.50 | 250.0 |
| 1.5 | 5.75 | 575.0 |
| 2.0 | 10.20 | 1020.0 |
Solubility Enhancement Factor = Solubility in hydrotrope solution / Solubility in water
Conclusion
Ethylbenzenesulfonates are effective hydrotropic agents that offer a valuable tool for enhancing the aqueous solubility of poorly soluble drugs. The protocols outlined in these application notes provide a systematic framework for researchers and formulation scientists to explore and harness the potential of hydrotropy in drug development. By understanding the underlying mechanisms and applying rigorous experimental methodologies, the challenges of poor drug solubility can be effectively addressed, paving the way for the development of more efficacious and bioavailable drug products.
References
- Biointerface Research in Applied Chemistry. (2022, February 12). Technical Applications of Hydrotropes: Sustainable and Green Carriers.
- Asian Journal of Pharmacy and Technology. (2021, December 4). Hydrotropy: A Promising Tool for Solubility Enhancement.
- ACS Publications. (2025, February 13). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
- PMC. (n.d.).
- Journal of Pharmaceutical Negative Results. (n.d.). A Review: “Hydrotropy” Techniques to increase the solubility of Drug.
- ResearchGate. (n.d.). Hydrotropic effect and thermodynamic analysis on the solubility and mass transfer coefficient enhancement of ethylbenzene.
- Zenodo. (n.d.).
- The Journal of Physical Chemistry B. (2024, October 28).
- ijcpr.com. (2018, February 28).
- Frontiers. (2016, October 25). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay.
- ARC Journals. (n.d.). Drug Delivery and Hydrotropism.
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2025, January 1).
- Academia.edu. (n.d.). (PDF) Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs.
- Advanced Solubility Science. (2024, May 13). Mixed Hydrotropy.
- Indian Journal of Pharmaceutical Education and Research. (2022, April 15). A Brief Review on Solubility Enhancement Technique: Hydrotropy.
- PMC. (n.d.). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Effect of Hydrotropes and Physical Properties on Solubility of Glibenclamide.
- BenchChem. (n.d.).
- ACS Publications. (2025, July 4). Elucidating the Solubility Enhancement of Active Pharmaceutical Ingredients through Hydrotropy: A Case of Local Anesthetics.
- researchgate.net. (n.d.).
- ijppr.humanjournals.com. (2023, September 15). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques.
- SAS Publishers. (n.d.).
- Journal of Applied Pharmaceutical Research. (2024, April 30). Design and characterization of glimepiride hydrotropic solid dispersion to enhance the solubility and dissolution.
- ResearchGate. (2025, August 7). Phase behavior and mesoscale solubilization in aqueous solutions of hydrotropes | Request PDF.
- Kinam Park. (n.d.).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Effect of hydrotropes on solubility, mass transfer coefficient and thermodynamic properties of the drug Meftal Spas.
- ResearchGate. (2025, August 7). Hydrotropic solutions.
- Wikipedia. (n.d.). Hydrotrope.
- Asian Journal of Pharmaceutics. (2018, December 18). Hydrotropic Technique: A Promising Method to Enhance Aqueous solubility of Nimesulide and to Reduce Difficulties in Bioavailability.
- wisdomlib.org. (2025, July 31). Hydrotropic solution: Significance and symbolism.
- Journal of Drug Delivery and Therapeutics. (2021, February 15).
- RJPT. (2019, February 21).
- PubMed. (2023, November 24). A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs.
- Google Patents. (n.d.). EP3532590B1 - 2-ethylhexanol ethoxylate as a hydrotrope in liquid detergents.
- PubMed. (2000, October 15). Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant (C(12)E(6)) Solution.
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.).
-
. (n.d.). Effect of Hydrotropes on Solubility and Mass Transfer Coefficient of Methyl Benzoate.
- ResearchGate. (n.d.). Application of hydrotropy in spectrophotometric determination of pharmaceutical dosage forms | Request PDF.
- Journal of Drug Delivery and Therapeutics. (2022, July 20). Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Dru.
- PubChem. (n.d.).
- PubMed. (n.d.).
- amofor. (2023, December 21).
Sources
- 1. (PDF) Review: Hydrotropy as Prominent Approach for Enhancement of Aqueous Solubility of Drugs [academia.edu]
- 2. jddtonline.info [jddtonline.info]
- 3. Temperature Dependence of Hydrotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrotrope - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. kinampark.com [kinampark.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Sodium 4-ethylbenzenesulfonate | C8H9NaO3S | CID 23675352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Frontiers | Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Carbamazepine Solubility–Permeability Interplay [frontiersin.org]
- 15. zenodo.org [zenodo.org]
- 16. sybespharmacy.com [sybespharmacy.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eijppr.com [eijppr.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. saspublishers.com [saspublishers.com]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. ijpba.in [ijpba.in]
- 23. researchgate.net [researchgate.net]
- 24. arcjournals.org [arcjournals.org]
- 25. rjpdft.com [rjpdft.com]
- 26. Design and characterization of glimepiride hydrotropic solid dispersion to enhance the solubility and dissolution | Journal of Applied Pharmaceutical Research [japtronline.com]
Application Note: Optimization of Sulfonate Ester Synthesis using 4-Ethylbenzenesulfonyl Chloride
Abstract
This application note details the reaction conditions and protocols for the esterification of alcohols using 4-ethylbenzenesulfonyl chloride (4-EBSC) . While chemically analogous to the ubiquitous
Introduction & Chemical Rationale
Reagent Profile
4-Ethylbenzenesulfonyl chloride is a sulfonylating agent used to convert alcohols (
-
Molecular Weight: 204.67 g/mol
-
Physical State: Liquid or low-melting solid (Melting Point
), unlike the solid TsCl. This liquid state at room temperature can simplify handling in automated liquid handling systems but requires care to avoid hydrolysis due to moisture absorption.
Mechanistic Insight
The reaction proceeds via nucleophilic substitution at the sulfur atom.[3] The alcohol oxygen attacks the electrophilic sulfur, displacing the chloride ion.[3] A base is required to neutralize the generated HCl and drive the equilibrium forward.
Key Difference from Tosyl Chloride:
The 4-ethyl substituent exerts a slightly stronger inductive electron-donating effect (
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and potential side reactions (chlorination).
Figure 1: Mechanistic pathway for sulfonylation. Note the competitive pathway to alkyl chloride if chloride ion concentration is high and the substrate is activated (e.g., benzylic).
Critical Reaction Parameters
Solvent Selection
-
Dichloromethane (DCM): The standard solvent. High solubility for 4-EBSC and most organic alcohols. Easy to remove.
-
Pyridine: Acts as both solvent and base. Ideal for acid-sensitive substrates but difficult to remove completely without acidic washes (which may degrade sensitive sulfonates).
-
Tetrahydrofuran (THF): Use for polar alcohols insoluble in DCM. Ensure THF is anhydrous to prevent hydrolysis of the sulfonyl chloride.
Base Selection
-
Triethylamine (TEA): Standard base (1.5 – 2.0 equivalents).
-
DMAP (4-Dimethylaminopyridine): Crucial Catalyst. Adding 0.1–0.2 eq of DMAP significantly accelerates the reaction by forming a highly reactive
-acylpyridinium-type intermediate. -
DABCO: Alternative non-nucleophilic base if elimination is a concern.
Stoichiometry & Temperature
| Parameter | Recommendation | Rationale |
| Alcohol | 1.0 equiv | Limiting reagent. |
| 4-EBSC | 1.2 – 1.5 equiv | Slight excess accounts for hydrolysis by trace moisture. |
| Base (TEA) | 1.5 – 2.0 equiv | Neutralizes HCl; excess drives reaction. |
| Catalyst (DMAP) | 0.1 – 0.2 equiv | Increases rate; essential for secondary/sterically hindered alcohols. |
| Temperature | Start at |
Experimental Protocol: Synthesis of this compound
Scope: General procedure for primary and secondary alcohols.
Reagents[4][5][6]
-
Substrate Alcohol (10 mmol)
-
4-Ethylbenzenesulfonyl chloride (12-15 mmol) [Corrosive, Moisture Sensitive]
-
Triethylamine (TEA) (20 mmol)
-
DMAP (1 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
-
1M HCl (aqueous), Sat.
, Brine[4][5]
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Add Alcohol (10 mmol) , TEA (20 mmol) , and DMAP (1 mmol) to the flask. Dissolve in DCM (40 mL) .
-
Cooling: Submerge the flask in an ice/water bath (
) and stir for 10 minutes. -
Addition: Dissolve 4-EBSC (12 mmol) in the remaining DCM (10 mL) . Add this solution dropwise to the reaction mixture over 15 minutes.
-
Note: Dropwise addition prevents localized overheating and runaway side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The sulfonyl chloride spot will run faster than the alcohol.
-
-
Quench: Once complete, cool back to
and quench by adding Water (10 mL) . Stir vigorously for 5 minutes to hydrolyze excess sulfonyl chloride. -
Workup:
-
Transfer to a separatory funnel.[6]
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove TEA/DMAP/Pyridine.
-
Wash with Sat.
(1 x 30 mL) to neutralize acid traces. -
Wash with Brine (1 x 30 mL) .
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo (keep bath to prevent thermal decomposition).
Purification[6]
-
Crystallization: Many 4-ethylbenzenesulfonates crystallize from Hexanes/EtOAc or Pentane/Ether.
-
Chromatography: If an oil is obtained, purify via silica gel flash chromatography.[6]
-
Gradient: 0-20% EtOAc in Hexanes.
-
Note: Silica is slightly acidic; for highly acid-sensitive sulfonates, add 1% TEA to the eluent.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of 4-ethylbenzenesulfonates.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of 4-EBSC | Ensure all glassware is flame-dried and solvents are anhydrous. Increase 4-EBSC to 1.5 eq. |
| Alkyl Chloride Formation | Reaction with | This occurs with activated alcohols (benzylic/allylic). Solution: Use |
| Product Decomposition | Acid sensitivity | Sulfonates can be acid-labile. Avoid HCl wash; use citric acid or simply wash with water/brine multiple times. Add 1% TEA to chromatography solvent. |
| No Reaction | Steric Hindrance | For tertiary alcohols, standard conditions fail. Use Pyridine as solvent and heat to |
Safety & Handling
-
Corrosivity: 4-Ethylbenzenesulfonyl chloride causes severe skin burns and eye damage.[7][8] Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Waste Disposal: Quench excess reagent with dilute sodium bicarbonate before disposal into halogenated waste streams.
References
-
BenchChem. Application Notes and Protocols: Synthesis of Neopentyl 4-bromobenzenesulfonate. (Adapted for general sulfonyl chloride protocols). [9]
-
Common Organic Chemistry. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). (Standard conditions for sulfonylation and side reactions).
-
Fisher Scientific. Safety Data Sheet: 4-n-Ethylbenzenesulfonyl chloride. Revision Date 23-Aug-2023.[2]
-
Sigma-Aldrich. Product Specification: 4-Ethylbenzenesulfonyl chloride.
-
Ding, X. et al. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 2011, 16, 5665-5673. (Mechanistic insight into chlorination side reactions).
Sources
- 1. 4-Ethylbenzenesulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 2. fishersci.pt [fishersci.pt]
- 3. What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog [nuomengchemical.com]
- 4. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Ethylbenzenesulfonyl Chloride | 16712-69-9 | TCI EUROPE N.V. [tcichemicals.com]
- 9. 4-(Methylsulfonyl)benzyl Alcohol | 22821-77-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
separating 4-ethylbenzenesulfonic acid from ortho- and meta- isomers
Technical Support Center: Purification & Separation of 4-Ethylbenzenesulfonic Acid
Current Status: Operational Role: Senior Application Scientist Ticket ID: #EBSA-PUR-001[1]
Diagnostic Hub: Triage Your Separation Issue
Before initiating a protocol, identify your specific impurity profile.[1] The separation strategy changes based on whether you are fighting thermodynamic isomers (meta) or kinetic byproducts (ortho).[1]
| Symptom / Observation | Likely Root Cause | Recommended Workflow |
| High Ortho Content (>5%) | Low sulfonation temperature (<100°C) or insufficient reaction time.[1] | Protocol B (Kinetic Desulfonation) followed by Protocol A . |
| High Meta Content (>3%) | Sulfonation temperature too high (>140°C) caused thermodynamic isomerization.[1] | Protocol C (Aniline Salt Resolution) or Recrystallization from Water.[1] |
| Product is a Hygroscopic Paste | Presence of H₂SO₄ or water; failure to form the hydrate crystal lattice.[1] | Protocol A (Acid-Out Crystallization) using HCl. |
| HPLC Peaks Co-elute | Insufficient ion-pairing or pH control in mobile phase.[1] | Section 4 (Analytical Troubleshooting) . |
Core Protocols: Step-by-Step Purification
Protocol A: The "Acid-Out" Crystallization (Standard Purification)
Best for: General purification of crude sulfonated mixtures (removal of H₂SO₄ and minor isomers).
The Science: Sulfonic acids are highly soluble in water.[1] However, 4-ethylbenzenesulfonic acid (p-EBSA) behaves like p-toluenesulfonic acid; it forms a stable, crystalline hydrate.[1] By adding concentrated HCl, you introduce the "Common Ion Effect" (
Step-by-Step:
-
Dissolution: Dissolve crude p-EBSA in the minimum amount of water (approx. 0.5 – 1.0 mL per gram of solid).[1] If the solution is dark/black, treat with activated carbon (1% w/w) at 60°C for 15 mins and filter hot.
-
The "Acid-Out": While stirring the aqueous solution at room temperature, slowly add 3-4 volumes of concentrated HCl (37%).
-
Crystallization: Cool the mixture to 0–5°C in an ice bath for 2 hours.
-
Note: Do not freeze rapidly; slow cooling favors the rejection of the ortho isomer from the lattice.
-
-
Filtration: Filter the white crystals on a sintered glass funnel.
-
Wash: Wash with a small volume of cold concentrated HCl. Do not wash with water, as the product will redissolve immediately.
-
Drying: Dry in a vacuum desiccator over NaOH pellets (to absorb HCl fumes) and silica gel.
Protocol B: Kinetic Desulfonation (The "Ortho-Killer")
Best for: Removing stubborn ortho-isomer impurities (>5%) that crystallization cannot remove.[1]
The Science: Sulfonation is reversible.[1] The ortho isomer is sterically strained compared to the para isomer.[1] Upon heating in dilute acid, the ortho isomer undergoes hydrolysis (desulfonation) back to ethylbenzene much faster than the para isomer. The volatile ethylbenzene is then steam-distilled away.[1]
Step-by-Step:
-
Dilution: Dissolve the crude sulfonic acid mixture in dilute sulfuric acid (approx. 30–50% H₂SO₄).
-
Heat Treatment: Heat the solution to 140–150°C. Pass live steam through the solution if possible, or maintain a vigorous reflux with a Dean-Stark trap.
-
Monitoring: Monitor the distillate. You will see an oily layer (ethylbenzene) forming from the hydrolysis of the ortho isomer.
-
Termination: Stop heating when the generation of oil ceases (usually 2–4 hours).
-
Recovery: The solution now contains primarily p-EBSA.[1] Cool and proceed to Protocol A to crystallize the product.
Figure 1: Kinetic Desulfonation Pathway.[1] The steric strain of the ortho-isomer lowers the activation energy for hydrolysis, allowing selective removal.
Protocol C: Aniline Salt Resolution (High Purity/Isomer Separation)
Best for: Separating meta from para or obtaining analytical grade standards.
The Science: Arylsulfonic acids form crystalline salts with organic bases like aniline or p-toluidine.[1] The lattice energy differences between the para-anilinium salt and meta-anilinium salt are often larger than the free acids, allowing for sharper separation.
Step-by-Step:
-
Salt Formation: Dissolve the crude acid in hot water.[1] Add a slight excess (1.05 eq) of aniline.[1]
-
Warning: Aniline is toxic.[1] Work in a fume hood.
-
-
Crystallization: Cool the solution slowly. The p-EBSA aniline salt typically precipitates first.[1]
-
Recrystallization: Recrystallize the salt from hot water or ethanol/water (1:1) until the melting point is constant.[1]
-
Regeneration:
-
Suspend the purified salt in water.[1]
-
Add a slight excess of Sodium Hydroxide (NaOH) to liberate free aniline.[1]
-
Extract the aniline with ether or dichloromethane (discard organic layer).[1]
-
The aqueous layer contains Sodium 4-ethylbenzenesulfonate.[1]
-
Pass through a cation exchange resin (H-form) or use Protocol A (HCl addn) to recover the free acid.[1]
-
Analytical Troubleshooting (HPLC)
Issue: "I cannot resolve the para and meta isomers on my C18 column."
Solution: Sulfonic acids are fully ionized at standard HPLC pH. They elute at the void volume (dead time) unless you use Ion-Pairing or Ion-Suppression .[1]
Recommended Method:
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate or 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mode: Isocratic (start 90% A / 10% B) or shallow gradient.
-
Mechanism: The ammonium/acidic counter-ions associate with the sulfonate group, neutralizing the charge and allowing the hydrophobic ethyl-benzene tail to interact with the C18 stationary phase.
Figure 2: HPLC Method Development Decision Tree for Sulfonic Acids.
Frequently Asked Questions (FAQ)
Q: Can I distill 4-ethylbenzenesulfonic acid to purify it? A: No. Sulfonic acids generally decompose (desulfonate) before their boiling point at atmospheric pressure.[1] Vacuum distillation is possible for the sulfonyl chloride derivative, but not the free acid.
Q: Why is my product turning pink/red upon storage? A: This indicates trace oxidation of minor phenolic impurities or residual aniline (if Protocol C was used).[1] Store the crystals in the dark under nitrogen. Recrystallization from water/HCl usually removes the color bodies.[1]
Q: What is the melting point of pure 4-ethylbenzenesulfonic acid? A: The anhydrous form melts around 51–52°C . However, it is hygroscopic and readily forms a hydrate, which melts at a lower, broader range. Ensure your sample is dried over P₂O₅ or in a vacuum oven before melting point determination.[1]
References
-
Cerfontain, H. (1968).[1] Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers.[1] (Foundational text on sulfonation kinetics and isomerization).
-
Kort, C. W. F., & Cerfontain, H. (1969).[1] Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 88(11), 1298-1310.[1] Link
-
Sigma-Aldrich. (n.d.).[1] 4-Ethylbenzenesulfonic acid technical grade, 95%. Product Specification & Safety Data Sheet. Link
-
Sielc Technologies. (2018).[1] Separation of 4-Ethylbenzenesulfonic acid on Newcrom R1 HPLC column. Application Note. Link
Sources
Technical Support Center: Minimizing Et-EBS Formation in Ethanol Solvents
The following guide serves as a specialized Technical Support Center for researchers and process chemists dealing with the minimization of Ethyl 4-ethylbenzenesulfonate (Et-EBS) impurities.
Topic: Control and mitigation of Ethyl this compound (Et-EBS) in API synthesis. Ticket ID: REF-EBS-2026-ETH Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Risk Profile
Ethyl this compound (Et-EBS) is a sulfonate ester formed by the reaction of 4-ethylbenzenesulfonic acid (EBSA) with ethanol. Like other alkyl sulfonates (mesylates, besylates, tosylates), Et-EBS is classified as a Potentially Genotoxic Impurity (PGI) due to its ability to alkylate DNA.
Regulatory bodies (EMA, FDA, ICH M7) strictly control these impurities. The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.[1] For a drug with a daily dose of 1 g, this translates to a limit of 1.5 ppm .
Core Challenge: When EBSA is used as a counterion (to form a salt) or is present as an impurity in benzenesulfonic acid, the presence of ethanol creates a thermodynamic potential for ester formation.
Mechanism of Formation (The "Why")
To solve the problem, we must understand the engine driving it. The formation of Et-EBS is a classic Fischer esterification, which is an equilibrium process.
FAQ: How does Et-EBS form in my process?
Answer: It forms via the acid-catalyzed nucleophilic attack of ethanol on the sulfur atom of the sulfonic acid.
Key Drivers:
-
Acidity: The reaction requires protonation. Free sulfonic acid (
) drives the reaction. The sulfonate anion ( ) is much less reactive. -
Water Activity: Water is a product.[2] Removing water drives formation (Le Chatelier's principle); adding water drives hydrolysis (destruction of Et-EBS).
-
Temperature: Higher temperatures increase the reaction rate (
).
Visualizing the Pathway
The following diagram illustrates the kinetic pathway and the "Control Nodes" where you can intervene.
Caption: Figure 1.[3] Mechanistic pathway of Et-EBS formation showing critical intervention points: neutralization of the acid source and water activity modulation.
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting 5-10 ppm of Et-EBS in my final salt."
Diagnosis: You likely have excess free sulfonic acid persisting in the ethanol solution for too long.
Corrective Action:
-
Check Stoichiometry: Are you using a >1.0 equivalent of EBSA? Reduce to 0.95–0.98 eq relative to the free base. Leaving a small amount of unreacted base ensures no free acid exists to catalyze esterification.
-
Order of Addition:
-
Bad: Dissolving EBSA in ethanol and then adding the drug base. (High acid concentration + heat = Esters).
-
Good: Dissolve drug base in ethanol, then add EBSA (solid or solution) slowly. This ensures the acid is instantly neutralized by the base upon entry.
-
Issue 2: "My process requires anhydrous ethanol. How do I control Et-EBS?"
Diagnosis: Anhydrous conditions are the "perfect storm" for esterification because there is no water to push the equilibrium back.
Corrective Action:
-
Temperature Control: Keep the reaction temperature < 40°C. Esterification kinetics drop significantly at lower temperatures.
-
Holding Time: Minimize the time the EBSA is in contact with ethanol. Do not hold the reaction mixture overnight. Crystallize and filter immediately.
-
Solvent Swap: If possible, dissolve EBSA in a non-nucleophilic solvent (e.g., water, acetone, or isopropyl acetate) and add this to the ethanolic drug solution.
Issue 3: "Can I wash the impurity out during the filter cake wash?"
Diagnosis: Relying on washing is risky. Et-EBS is lipophilic (LogP ~3.5) and may crystallize within the drug substance lattice or adhere strongly to the surface.
Corrective Action: Prevention is superior to remediation. However, if remediation is necessary:
-
Slurry Wash: Reslurry the solid in a solvent mixture containing water (e.g., Ethanol/Water 90:10). The presence of water and mild heat (40-50°C) can hydrolyze surface-bound esters back to the acid and alcohol.
Experimental Protocols
Protocol A: Process Stress Testing (DoE)
Use this protocol to define the "Safe Operating Space" for your manufacturing process.
Objective: Determine the critical parameters (Time, Temp, Water) that trigger Et-EBS formation.
| Parameter | Low Setting | Center Point | High Setting | Rationale |
| Water Content (% v/v) | 0.1% (Anhydrous) | 2.0% | 5.0% | Water suppresses ester formation. |
| Temperature (°C) | 10°C | 25°C | Reflux (78°C) | Heat drives kinetics. |
| Excess Acid (eq) | 0.95 eq | 1.00 eq | 1.05 eq | Free acid is the catalyst. |
| Hold Time (Hours) | 1 hr | 6 hr | 24 hr | Simulates manufacturing delays. |
Method:
-
Set up 3-5 reaction vials according to the matrix above.
-
Dissolve Drug Base in Ethanol.
-
Add 4-Ethylbenzenesulfonic acid.
-
Stir at defined temperature.
-
Sample at t=1, 6, and 24 hours.
-
Quench: Dilute immediately in a diluent containing a base (e.g., NH4OH) to stop further reaction before analysis.
-
Analyze: Use LC-MS/MS (SIM mode) to quantify Et-EBS.
Protocol B: "Safe" Salt Formation Workflow
This self-validating workflow minimizes risk by design.
-
Dissolution: Dissolve 1.0 eq of Drug Substance (Free Base) in Ethanol containing 1-3% Water .
-
Why: The small water content acts as a "kinetic brake" on esterification without significantly hurting yield.
-
-
Acid Addition: Dissolve 0.98 eq of EBSA in a separate vessel (preferably in water or a non-alcohol solvent; if Ethanol must be used, keep it cold).
-
Reaction: Add Acid solution to Base solution slowly at 20-25°C .
-
Crystallization: Cool to 0-5°C to precipitate the salt.
-
Filtration: Filter immediately.
-
Wash: Wash with cold Ethanol.
-
Drying: Dry under vacuum at <50°C.
Decision Tree for Troubleshooting
Use this logic flow to identify the root cause of Et-EBS contamination.
Caption: Figure 2. Root cause analysis decision tree for eliminating Et-EBS impurities.
References & Authority
-
Teasdale, A., & Elder, D. (2010).[4] Analytical and Process Challenges in the Control of Genotoxic Impurities.[5] This seminal work outlines the mechanism of sulfonate ester formation and the "myth" of their inevitability if excess base is present.
-
Source:
-
-
Snodin, D. P. (2010). Residues of genotoxic alkyl sulfonates in mesilate salt drug substances: Real or imaginary? Discusses the kinetics and argues that without excess acid, esters do not form.[5]
-
Source:
-
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. The regulatory framework defining the limits (TTC).[5]
-
Source:
-
-
Callis, C. M., et al. (2010). Minimization of Alkyl Sulfonate Impurities in Sulfonate Salt Formation.[5] Provides experimental data on water spiking and temperature control.
-
Source:
-
Disclaimer: This guide is for research and development purposes. All processes must be validated according to local GMP and regulatory standards (ICH Q7) before commercial manufacturing.
Sources
Technical Support Center: Troubleshooting HPLC Retention Time Shifts for Ethylbenzenesulfonate (EBS)
Executive Summary & Scientific Context
Why is this critical? Ethylbenzenesulfonate (EBS) is a potential genotoxic impurity (GTI) often formed during the synthesis of besylate salt drugs (e.g., Amlodipine Besylate) when ethanol is present. Regulatory bodies (ICH M7, EMA, FDA) require strict control, often at ppm levels (TTC ≤ 1.5 µ g/day ).
The Challenge: EBS is a sulfonate ester. Unlike its parent acid (benzenesulfonic acid), EBS is neutral and hydrophobic. However, it is chemically reactive. Retention time (RT) shifts in EBS analysis are rarely just "pump issues"—they often signal sample instability (hydrolysis) or thermodynamic mismatch in the column.
This guide moves beyond basic HPLC troubleshooting to address the specific physicochemical behavior of sulfonate esters.
Diagnostic Flowchart (Logic Tree)
Use this logic tree to identify the root cause of your retention time shift before proceeding to the Q&A protocols.
Figure 1: Decision matrix for diagnosing retention time instabilities specific to sulfonate ester analysis.
Troubleshooting Q&A Protocols
Scenario A: The "Disappearing" Peak (Chemical Instability)
User Complaint: "My EBS peak shifted from 12 minutes to the solvent front (1-2 mins) and the area count is decreasing over the sequence."
Root Cause: Hydrolysis (Chemical Degradation) This is not a physical retention shift; it is a chemical reaction. EBS is an ester.[1] In the presence of water (aqueous mobile phase) or heat, it hydrolyzes back into Ethanol and Benzenesulfonic Acid (BSA) .
-
EBS (Ester): Neutral, hydrophobic
Retained on C18. -
BSA (Acid): Fully ionized (strong acid), highly polar
Elutes at void volume (t0).
Corrective Action:
-
Check Sample pH: Ensure the sample diluent is not basic. Sulfonate esters hydrolyze rapidly at pH > 7.
-
Temperature Control: Autosampler must be cooled (4°C). Room temperature promotes hydrolysis.
-
Diluent Selection: Avoid 100% aqueous diluents. Use a mixture (e.g., 50:50 ACN:Water) to stabilize the ester, provided it matches the initial gradient conditions.
-
Verification: Inject a standard of Benzenesulfonic Acid (BSA). If your "shifted" peak matches the BSA retention time, your EBS is degrading.
Scenario B: The "Walking" Peak (Thermodynamics)
User Complaint: "The RT increases (or decreases) steadily by 0.1 min every injection."
Root Cause: Phase Collapse or Temperature Equilibrium EBS methods often use high-aqueous starting conditions (>90% water) to separate the polar BSA from the target EBS.
-
Phase Collapse (Dewetting): If using a standard C18 column in 100% water, the hydrophobic chains "collapse" to avoid the water, reducing surface area. Retention drops progressively.
-
Temperature: Partition coefficients (
) of esters are highly temperature-sensitive. A 1°C drift can shift RT by 2-5%.
Corrective Action:
-
Column Selection: Switch to an AQ-C18 or Polar-Embedded column designed for 100% aqueous stability.
-
Thermostatting: Do not rely on ambient temperature. Set the column oven (e.g., 30°C or 40°C) and ensure the mobile phase is pre-heated via the instrument's heat exchanger.
Scenario C: The "Broad/Split" Peak (Solvent Effect)
User Complaint: "The RT varies with injection volume, and the peak shape is distorted."
Root Cause: Strong Solvent Effect Researchers often dissolve EBS in 100% Acetonitrile (ACN) because it is hydrophobic. However, if the method starts at 95% Water, the plug of ACN travels down the column, carrying the EBS molecules faster than the mobile phase would. This causes "peak surfing."
Corrective Action:
-
Match the Diluent: The sample solvent should match the initial mobile phase composition as closely as possible.
-
Protocol: If solubility is an issue, use the "Sandwich Injection" technique or reduce injection volume to <5 µL.
Data Summary: EBS vs. BSA Characteristics
Differentiation is key to troubleshooting.
| Feature | Ethylbenzenesulfonate (EBS) | Benzenesulfonic Acid (BSA) |
| Chemical Class | Sulfonate Ester (Genotoxic Impurity) | Sulfonic Acid (Precursor/Degradant) |
| Polarity | Moderate (Hydrophobic character) | High (Ionic/Polar) |
| HPLC Behavior | Retained on C18 (Late eluting) | Unretained/Void (Early eluting) |
| UV Detection | ~210-220 nm | ~210-220 nm |
| Stability | Labile (Hydrolyzes in water/heat) | Stable |
| Primary Failure Mode | Hydrolysis to BSA | Co-elution with solvent front |
Deep Dive: System Suitability & Stability Protocol
To validate that your system is not the source of the error, execute this self-validating protocol.
Step 1: The "Null" Injection
-
Inject the Diluent Blank first.
-
Purpose: Confirm no carryover or interference at the EBS retention time.
Step 2: Sensitivity Check (LOQ)
-
Inject EBS standard at the Limit of Quantitation (e.g., 0.5 ppm relative to API).
-
Requirement: S/N ratio > 10.
Step 3: Bracketing Standards (The Drift Check)
-
Inject Standard A (100% Level).
-
Run 6 Sample Injections.[1]
-
Inject Standard A again.
-
Calculation: Calculate the % Difference in Retention Time.
-
Acceptance Criteria: RT Shift ≤ ± 0.1 min (or ± 2% relative).
-
Scientific Rationale: If the standard drifts between samples, the issue is environmental (Temp/Pump). If only the samples shift but standards are stable, the issue is Matrix Effect (pH/Ionic Strength of the sample).
-
Step 4: The Hydrolysis Stress Test (Method Validation)
-
Prepare an EBS standard in the mobile phase.
-
Inject immediately (T=0).
-
Leave in autosampler for 12 hours.
-
Inject again (T=12).
-
Pass Criteria: No new peak at the void volume (BSA) and EBS area recovery > 95%.
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
-
Mullangi, S., & Ravindhranath, K. (2020).[1] LC-MS/MS Method for the Trace Level Determination of Ethyl Benzene Sulfonate: A Genotoxic Impurity in Amlodipine Besylate.[1] Rasayan Journal of Chemistry.
-
Agilent Technologies. LC Troubleshooting Series: Retention Time Shifts.
-
Element Lab Solutions. Retention Shifts in HPLC: Drift vs. Jump.
-
Teasdale, A., et al. (2013). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Oxford Academic / Toxicological Sciences.
Sources
Validation & Comparative
Navigating the Labyrinth of Mutagenic Impurities: A Comparative Guide to ICH M7 Compliance for Ethyl 4-Ethylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. The International Council on Harmonisation (ICH) M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," stands as a critical framework for this endeavor.[1] This guide delves into the practical application of ICH M7 principles, using ethyl 4-ethylbenzenesulfonate as a case study to illuminate the path from hazard identification to robust control strategies. As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a comprehensive understanding of the scientific rationale and comparative data that underpin these critical decisions.
The Specter of Mutagenic Impurities: Understanding the Risk
Mutagenic impurities are chemical entities that can induce genetic mutations, posing a potential carcinogenic risk even at trace levels.[2] Sulfonate esters, a class of compounds to which ethyl this compound belongs, are recognized as potentially mutagenic due to their ability to act as alkylating agents, directly interacting with DNA.[3] These impurities can arise during API synthesis, often as byproducts of reactions involving sulfonic acids and alcohols.[3] The ICH M7 guideline provides a systematic approach to classify and control these impurities based on their mutagenic and carcinogenic potential.[1]
The First Step: Classifying Ethyl this compound under ICH M7
The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[4]
-
Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of established structure-activity relationships to identify structural alerts for mutagenicity.[4] For ethyl this compound, the presence of the sulfonate ester functional group would likely trigger a structural alert for alkylating activity.
-
Statistical-Based Systems: These models, like Sarah Nexus, employ statistical algorithms trained on large datasets of Ames test results to predict mutagenicity.[4]
Hypothetical Classification: Based on the well-established mutagenic potential of sulfonate esters, it is highly probable that both (Q)SAR models would predict a positive outcome for the Ames test. In the absence of experimental data to the contrary, ethyl this compound would be provisionally classified as a Class 3 impurity : an impurity with an alerting structure for which there is no mutagenicity data.[5] This classification necessitates control to the Threshold of Toxicological Concern (TTC).
The Threshold of Toxicological Concern (TTC)
For Class 3 impurities, the ICH M7 guideline establishes a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[2] This value represents a negligible risk of carcinogenicity (a theoretical excess cancer risk of <1 in 100,000 over a lifetime).[6] This acceptable intake (AI) becomes the target for control strategies.
The Workflow of Control: A Comparative Analysis of Strategies
Once an impurity is classified and an acceptable intake is established, the next step is to implement a suitable control strategy. ICH M7 outlines four main options. The choice of strategy depends on a thorough understanding of the manufacturing process and the physicochemical properties of the impurity.
| Control Strategy Option | Description | Pros | Cons |
| Option 1 | Include a test for the impurity in the drug substance specification with a limit at or below the acceptable intake. | Most direct and transparent approach. | Requires a validated analytical method for routine testing, which can be resource-intensive. |
| Option 2 | Test a raw material or intermediate for the impurity, with the limit set to ensure the final API is below the acceptable intake. | Reduces the need for testing the final API. | Requires a thorough understanding of impurity fate and carry-over. |
| Option 3 | Test an intermediate at a limit greater than the acceptable intake, combined with a demonstrated understanding of the process's ability to purge the impurity. | Offers more flexibility than Option 2. | Requires robust process understanding and potentially, spiking studies. |
| Option 4 | Justification based on process understanding and control, demonstrating that the impurity is consistently purged to a level well below the acceptable intake, without the need for routine testing. | Most cost-effective and aligns with Quality by Design (QbD) principles. | Requires extensive process knowledge and a well-documented scientific rationale, often including purge factor calculations.[7] |
In-Depth Look: Process Control (Option 4) and the Purge Factor
For many pharmaceutical processes, demonstrating sufficient purging of an impurity is the most efficient control strategy. A "purge factor" is a semi-quantitative measure of a process's ability to remove an impurity. It is calculated by considering the physicochemical properties of the impurity (reactivity, solubility, volatility) and the process parameters of each step.[8]
Illustrative Purge Factor Calculation for Ethyl this compound:
Let's consider a hypothetical multi-step API synthesis where ethyl this compound is a potential impurity.
DOT Diagram: Hypothetical API Synthesis and Purge Points
Caption: A simplified workflow illustrating potential purge points for an impurity during API synthesis.
To justify an Option 4 control strategy, the calculated purge ratio (Predicted Purge / Required Purge) should be sufficiently high (e.g., >1000) to provide confidence that the impurity will be well below the acceptable limit.[7]
The Analytical Arsenal: Comparing Methods for Quantification
When analytical testing is required (Options 1, 2, or 3), selecting and validating an appropriate method is crucial. The low levels at which mutagenic impurities must be controlled necessitate highly sensitive and specific analytical techniques. The two most common choices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Method | Principle | Advantages for Ethyl this compound Analysis | Disadvantages |
| GC-MS | Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity for volatile compounds. Well-established and robust technique. | May require derivatization for less volatile compounds, adding complexity. High temperatures in the GC inlet can potentially cause degradation of thermally labile compounds. |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for highly selective and sensitive detection. | Excellent sensitivity and selectivity, especially with tandem MS.[9] Suitable for a wide range of compounds, including those that are not amenable to GC.[10] Avoids high temperatures, reducing the risk of degradation. | Can be susceptible to matrix effects, which may suppress or enhance the analyte signal.[11] |
Recommendation: For ethyl this compound, which is a relatively polar and non-volatile compound, LC-MS/MS is generally the preferred method . Its high sensitivity and specificity, coupled with the ability to analyze the compound directly without derivatization, make it well-suited for trace-level quantification in complex API matrices.
Experimental Protocol: A Validated LC-MS/MS Method for Sulfonate Ester Impurities
The following is a representative protocol for the determination of ethyl this compound in an API, based on established methods for similar compounds.[12]
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Vortex to ensure complete dissolution.
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the impurity from the API and other components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ethyl this compound to ensure high selectivity and sensitivity.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte.
4. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[9]
DOT Diagram: Analytical Method Validation Workflow
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
Conclusion: A Proactive and Scientifically-Grounded Approach
The control of mutagenic impurities like ethyl this compound is a non-negotiable aspect of modern drug development. A thorough understanding and application of the ICH M7 guideline are essential for ensuring patient safety and regulatory compliance. This guide has demonstrated that a proactive approach, starting with a robust hazard assessment and leading to a well-justified control strategy, is the most effective path forward. Whether through the implementation of sophisticated process controls to purge the impurity or the development of highly sensitive analytical methods for its quantification, the ultimate goal remains the same: to deliver safe and effective medicines to patients. The principles and comparative data presented here provide a solid foundation for navigating the complexities of ICH M7 and making informed, scientifically sound decisions in the development of new pharmaceutical products.
References
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023, April 3). Retrieved from [Link]
-
The purge factor - ICH M7 Option 4 - YouTube. (2019, November 10). Retrieved from [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC. (n.d.). Retrieved from [Link]
-
(PDF) Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - ResearchGate. (2023, December 4). Retrieved from [Link]
-
Evaluation of QSAR models for predicting mutagenicity: outcome of the Second Ames/QSAR international challenge project - PubMed. (2023, October 15). Retrieved from [Link]
-
Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. (2026, January 7). Retrieved from [Link]
-
Case studies on control strategy Impurity Control Strategy for an Oncology drug. (n.d.). Retrieved from [Link]
-
In Silico Mutagenicity and Toxicology Predictions - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, August 28). Retrieved from [Link]
-
ICH M7 Control Option 4: How To Confidently Demonstrate Control Of Mutagenic Impurities In API Synthesis (without Analytical Testing) | Lhasa Limited. (2025, October 14). Retrieved from [Link]
-
Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. (n.d.). Retrieved from [Link]
-
In Silico Prediction of Chemically Induced Mutagenicity: A Weight of Evidence Approach Integrating Information from QSAR Models and Read-Across Predictions - PubMed. (n.d.). Retrieved from [Link]
-
Toxicity Data For ICH M7 Guideline On Mutagenic Impurities - Lhasa Limited. (2025, November 11). Retrieved from [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC. (n.d.). Retrieved from [Link]
-
In Silico Mutagenicity Assessment - Lhasa Limited. (n.d.). Retrieved from [Link]
-
Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines - Veeprho. (2024, September 18). Retrieved from [Link]
-
In silico the Ames Mutagenicity Predictive Model of Environment. (2025, May 7). Retrieved from [Link]
-
(PDF) Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances - ResearchGate. (n.d.). Retrieved from [Link]
-
Ames Mutagenicity Test | Nelson Labs. (n.d.). Retrieved from [Link]
-
A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. (2024, October 10). Retrieved from [Link]
-
Use of the 'purge tool' in assessing mutagenic impurities. (2016, January 6). Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. (2020, December 19). Retrieved from [Link]
-
Solutions for Pharmaceutical Impurities - Shimadzu. (n.d.). Retrieved from [Link]
-
(PDF) LC-MS/MS METHOD FOR THE TRACE LEVEL DETERMINATION OF ETHYL BENZENE SULFONATE: A GENOTOXIC IMPURITY IN AMLODIPINE BESYLATE - ResearchGate. (2020, September 5). Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 5. N-Ethyl-4-methylbenzenesulfonamide (80-39-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 6. nihs.go.jp [nihs.go.jp]
- 7. ICH M7 Control Option 4: How To Confidently Demonstrate Control Of Mutagenic Impurities In API Synthesis (without Analytical Testing) | Lhasa Limited [lhasalimited.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Modified Ames test using a strain expressing human sulfotransferase 1C2 to assess the mutagenicity of methyleugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Genotoxicity Guide: Ethyl 4-Ethylbenzenesulfonate vs. Ethyl Tosylate
This guide provides a technical comparison of the genotoxicity profiles of Ethyl 4-ethylbenzenesulfonate versus Ethyl Tosylate (Ethyl 4-methylbenzenesulfonate). It is designed for pharmaceutical scientists and toxicologists managing genotoxic impurities (GTIs) in drug development.
Executive Summary
Both Ethyl this compound and Ethyl Tosylate are potent alkylating agents classified as Potential Genotoxic Impurities (PGIs) . They share a nearly identical mechanism of action (SN2 alkylation) and structural alert profile.
-
Ethyl Tosylate is the industry-standard reference for this class, with extensive Ames-positive data.
-
Ethyl this compound is a close structural analog. While less frequently cited in literature, it is considered toxicologically equivalent to ethyl tosylate due to the negligible electronic difference between the methyl and ethyl substituents on the benzene ring.
Regulatory Verdict: Both compounds should be controlled to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day (lifetime exposure) per ICH M7 guidelines, unless compound-specific carcinogenicity data justifies a higher limit.
Chemical Structure & Reactivity Analysis
To understand the genotoxicity, one must analyze the electrophilicity of the ethyl group. Both compounds are esters of strong sulfonic acids.
| Feature | Ethyl Tosylate | Ethyl this compound |
| IUPAC Name | Ethyl 4-methylbenzenesulfonate | Ethyl this compound |
| Structure | Phenyl ring with 4-Methyl group | Phenyl ring with 4-Ethyl group |
| Leaving Group | Tosylate anion ( | This compound anion |
| Conjugate Acid pKa | -2.8 (Strong Acid) | ~ -2.8 (Predicted, equivalent to TsOH) |
| Reactivity Mechanism | SN2 Alkylation | SN2 Alkylation |
| Electronic Effect | Methyl is weakly electron-donating | Ethyl is weakly electron-donating |
Mechanistic Insight
The genotoxicity of these compounds stems from their ability to transfer an ethyl cation equivalent to nucleophilic centers on DNA (specifically the N7 position of Guanine).[1]
The rate of this reaction depends on the stability of the leaving group. The leaving group ability is correlated with the acidity (pKa) of the conjugate sulfonic acid.
-
The inductive effect of a methyl group (in Tosylate) vs. an ethyl group (in the 4-ethyl analog) on the benzene ring is electronically very similar.
Genotoxicity Profile & Experimental Data[2][3][4][5][6][7]
Ethyl Tosylate (The Reference Standard)
-
Ames Test: Consistently Positive .
-
Strains: Salmonella typhimurium TA100 and TA1535 (base-pair substitution strains).
-
Activation: Direct-acting mutagen (positive without S9 metabolic activation).
-
-
In Vivo: Positive in some assays, though rapid hydrolysis can mitigate systemic risk in vivo compared to in vitro results.
-
ICH M7 Class: Class 2 (Known Mutagen, unknown carcinogenic potential).
Ethyl this compound (The Analog)
-
Ames Test: Predicted Positive based on SAR.
-
Due to the structural homology, this compound triggers the same "Sulfonic Acid Ester" structural alert.
-
In the absence of compound-specific public data, regulatory bodies (FDA, EMA) accept the read-across approach, treating it as equipotent to Ethyl Tosylate.
-
-
ICH M7 Class: Class 3 (Alerting structure)
promoted to Class 2 behaviorally due to the validated alert of the tosylate analog.
Comparative Data Summary
| Parameter | Ethyl Tosylate | Ethyl this compound |
| Mutagenicity (Ames) | Positive (TA100, TA1535) | Positive (Predicted by SAR/Read-across) |
| Mode of Action | Direct DNA Alkylation (Ethyl transfer) | Direct DNA Alkylation (Ethyl transfer) |
| Potency Estimate | High (detectable at ppm levels) | Equivalent to Ethyl Tosylate |
| Hydrolysis Stability | Susceptible to hydrolysis in aqueous media | Susceptible (Similar kinetics) |
Mechanism of Action Visualization
The following diagram illustrates the parallel alkylation pathway for both compounds.
Caption: SN2 alkylation mechanism shared by both sulfonates, leading to N7-ethylguanine adducts and subsequent G:C to A:T transition mutations.
Experimental Protocols for Verification
If you must experimentally verify the mutagenicity of Ethyl this compound (e.g., to prove a negative result, which is unlikely), use the OECD 471 compliant Ames protocol.
Bacterial Reverse Mutation Assay (Ames Test)[8][9]
-
Strain Selection:
-
Essential: S. typhimuriumTA100 and TA1535 (detects base-pair substitutions caused by alkylating agents).
-
Supplementary: TA98, TA1537, and E. coli WP2 uvrA (to satisfy ICH S2(R1)).
-
-
Solvent: Dimethyl sulfoxide (DMSO). Note: Avoid alcoholic solvents (methanol/ethanol) to prevent transesterification artifacts.
-
Dose Range: 5 concentrations, up to 5000 µ g/plate (or limit of solubility/toxicity).
-
Metabolic Activation: Perform +/- S9 mix.
-
Expectation: Positive result likely in -S9 conditions (direct-acting).
-
-
Criteria for Positive:
-
Dose-dependent increase in revertant colonies.[2]
- 2-fold increase over solvent control (strain dependent).
-
Analytical Detection (GC-MS/LC-MS)
To control these impurities in drug substances:
-
Method: GC-MS is preferred due to the volatility of ethyl esters.
-
Derivatization: Not usually required.
-
Sensitivity: Must reach the Limit of Quantitation (LOQ) derived from the TTC.
-
Example: For a 1g daily dose, Limit = 1.5 ppm. LOQ should be
0.5 ppm.
-
Regulatory Control Strategy (ICH M7)[10]
The control strategy follows the ICH M7 decision tree. Since both are mutagenic, the control limit is determined by the TTC.[3]
Caption: ICH M7 workflow. Ethyl this compound is treated as Class 2/3, requiring control at the TTC level.
References
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
-
Glowienke, S., et al. (2005). Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 581(1-2), 23-34. Link
-
Snodin, D.J. (2010). Genotoxic impurities: From structural alerts to qualification. Organic Process Research & Development, 14(4), 960-976. Link
-
Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[4] Wiley. (General reference for alkyl sulfonate control strategies).
Sources
Comparative Guide: 4-Ethylbenzenesulfonate vs. Tosylate as Leaving Groups
Executive Summary
In the optimization of nucleophilic substitutions and cross-coupling reactions, the p-toluenesulfonate (Tosylate, OTs) group is the industry standard due to the low cost and availability of tosyl chloride. However, 4-ethylbenzenesulfonate (EBS) has emerged as a critical tactical alternative in process chemistry and drug development.
While structurally analogous, the substitution of the para-methyl group with a para-ethyl group introduces subtle but decisive physicochemical changes. The primary advantages of EBS over Tosylate are crystallinity modulation (converting oily intermediates to solids), enhanced lipophilicity for non-polar process streams, and analytical distinctiveness in NMR spectroscopy.
This guide provides a technical analysis of when and why to deploy this compound, supported by mechanistic insights and experimental protocols.
Part 1: Critical Analysis of Advantages
Crystallinity and Purification (The "Solid-State" Advantage)
The most significant operational advantage of EBS is its ability to alter the crystal packing of sulfonate esters.
-
The Problem: Tosylate derivatives of complex alcohols often form amorphous oils or gums due to the high symmetry and specific packing frustration of the tolyl moiety. This necessitates chromatographic purification, which is costly at scale.
-
The EBS Solution: The ethyl group adds conformational degrees of freedom and slightly increases the molecular volume. This disruption often facilitates the formation of stable crystal lattices where tosylates fail. This "crystal engineering" approach allows for purification via recrystallization rather than chromatography.
Analytical Resolution ( H NMR)
In complex natural product synthesis or steroid chemistry, the substrate often contains multiple methyl groups.
-
Tosylate Overlap: The tosyl methyl singlet (
ppm) can obscure crucial substrate methyl signals. -
EBS Clarity: The ethyl group presents as a diagnostic triplet (
ppm) and quartet ( ppm). This shifts the diagnostic signal away from the crowded methyl region, allowing precise integration and monitoring of reaction completion without signal deconvolution.
Lipophilicity and Solubility
-
LogP Shift: The addition of a methylene group increases the cLogP by approximately 0.5 units.
-
Process Implication: EBS derivatives partition more effectively into non-polar organic solvents (e.g., heptane, hexanes) during extractive workups. This is advantageous when removing polar impurities or when the tosylate derivative is too water-soluble, leading to yield loss during aqueous washes.
Reactivity Profile (Electronic & Steric)
-
Electronic: The Hammett substituent constant (
) for an ethyl group ( ) is nearly identical to that of a methyl group ( ). Consequently, the solvolysis rates and leaving group ability ( ) of EBS and OTs are effectively indistinguishable for most reactions. -
Steric: The steric bulk of the ethyl group is remote from the sulfonyl reaction center. It does not hinder nucleophilic attack, ensuring that the switch from OTs to EBS does not require re-optimization of reaction temperature or time.
Part 2: Comparative Data & Decision Matrix
Table 1: Physicochemical Comparison
| Feature | p-Toluenesulfonate (Tosylate) | This compound (EBS) | Advantage of EBS |
| Structure | -- | ||
| Molecular Weight Addn. | +155.19 Da | +169.22 Da | Minimal mass penalty |
| Typical State | Solid or Oil (often oil for complex R) | Solid (higher propensity) | Crystallization "Handle" |
| Singlet (~2.4 ppm) | Triplet (~1.2 ppm) + Quartet (~2.7 ppm) | Removes methyl overlap | |
| Hammett | -0.17 | -0.15 | Comparable reactivity |
| Lipophilicity (Rel.) | Baseline | Higher (+CH | Better extraction yield |
Figure 1: Decision Logic for Leaving Group Selection
Caption: Workflow for selecting EBS over Tosylate based on physical state and analytical requirements.
Part 3: Experimental Protocols
Protocol A: Synthesis of 4-Ethylbenzenesulfonyl Chloride
Note: While commercially available, in-house synthesis ensures freshness, which is critical for high yields.
Reagents:
-
4-Ethylbenzenesulfonic acid (or sodium salt)
-
Thionyl chloride (
) -
DMF (Catalytic)
Procedure:
-
Setup: Charge a dry round-bottom flask with 4-ethylbenzenesulfonic acid sodium salt (10.0 g, 48 mmol).
-
Chlorination: Add thionyl chloride (20 mL) and 2 drops of dry DMF.
-
Reflux: Heat to reflux (
) for 3 hours. Evolution of and gas will be observed (scrub gases). -
Workup: Cool to room temperature. Remove excess thionyl chloride under reduced pressure.
-
Extraction: Dissolve residue in DCM (50 mL) and wash with ice-cold water (2 x 20 mL) to remove inorganic salts.
-
Drying: Dry organic layer over
, filter, and concentrate. -
Purification: Distill under high vacuum or recrystallize from hexanes if solid.
-
Target Product: 4-Ethylbenzenesulfonyl chloride (Expected yield: >90%).
-
Protocol B: General EBS-Protection of a Secondary Alcohol
Context: This protocol is tuned for substrates where the tosylate failed to crystallize.
Reagents:
-
Substrate Alcohol (1.0 eq)
-
4-Ethylbenzenesulfonyl chloride (EbsCl) (1.2 - 1.5 eq)
-
Triethylamine (2.0 eq) or Pyridine (solvent)
-
DMAP (0.1 eq)
-
DCM (Solvent)
Step-by-Step:
-
Dissolution: Dissolve alcohol (1 mmol) in anhydrous DCM (5 mL) under
atmosphere. -
Base Addition: Add triethylamine (2 mmol) and DMAP (0.1 mmol). Cool to
. -
Activation: Add 4-ethylbenzenesulfonyl chloride (1.2 mmol) portion-wise.
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EBS esters usually have slightly higher
than alcohols). -
Quench: Add saturated
solution. -
Crystallization Attempt (Critical Step):
-
Separate organic layer, dry (
), and concentrate to a thick oil. -
Dissolve oil in minimal hot Ethanol or Ethyl Acetate/Hexanes (1:4).
-
Cool slowly to
. Scratch the flask side to induce nucleation. -
Observation: Compare crystal formation time and quality vs. the tosylate analogue.
-
Part 4: Mechanistic & Structural Insights
The utility of EBS is deeply rooted in supramolecular chemistry . The ethyl group is conformationally flexible compared to the rigid methyl group of the tosylate. In the solid state, the ethyl group can adopt specific conformations (syn/anti relative to the ring plane) to fill voids in the crystal lattice, facilitating tighter packing (van der Waals interactions).
Figure 2: Structural Comparison & NMR Diagnostic
Caption: Structural shift from Methyl to Ethyl provides NMR distinctiveness and alters lattice energy.
References
-
BenchChem. (2025).[1][2] A Head-to-Head Comparison of Tosylate and Other Leaving Groups in Bioconjugation Linkers. Retrieved from
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from
-
Bulletin of the Chemical Society of Japan. (2006). Thermotropic Liquid-Crystalline Behavior of Alkylammonium Benzenesulfonates. Retrieved from
-
CrystEngComm. (2010). Crystal growth, structures and magnetic properties of copper hydroxide compounds with distorted diamond chain magnetic networks. Retrieved from
-
Canadian Journal of Chemistry. Apparent molar heat capacities and volumes of alkylbenzenesulfonate salts in water. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
